Euojaponine D
Description
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Properties
Molecular Formula |
C41H47NO17 |
|---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28-,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZJRDCQWLAILQHR-VPAIMLDDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Euojaponine D: A Technical Guide to its Discovery and Isolation from Euonymus japonica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Euojaponine D, a sesquiterpenoid alkaloid derived from the plant Euonymus japonica. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data, and discusses its potential biological significance.
Introduction
This compound is a naturally occurring sesquiterpenoid alkaloid identified in Euonymus japonica (commonly known as Japanese spindle), a plant belonging to the Celastraceae family. Alkaloids from this family are known for their complex structures and a wide range of biological activities, including potent insecticidal properties. The discovery of this compound has contributed to the growing library of complex natural products with potential applications in agriculture and medicine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄₁H₄₇NO₁₇ |
| Molecular Weight | 825.817 g/mol |
| Class | Sesquiterpenoid Alkaloid |
| Source | Euonymus japonica (Root Bark) |
Discovery and Structural Elucidation
This compound was first isolated and its structure elucidated by a team of researchers led by B.H. Han in 1990. Their work, published in the Journal of Natural Products, described the isolation of several new sesquiterpene alkaloids from the root bark of Euonymus japonica. The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
Table 1: Key ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) | Interpretation |
| ¹H-NMR | 0.8 - 2.5 | Aliphatic protons (methyl, methylene, methine groups) |
| 3.5 - 5.5 | Protons attached to oxygenated carbons (e.g., CH-O) | |
| 7.0 - 8.5 | Aromatic protons (from the nicotinoyl moiety) | |
| ¹³C-NMR | 10 - 50 | Aliphatic carbons |
| 60 - 90 | Oxygenated aliphatic carbons | |
| 120 - 150 | Aromatic and olefinic carbons | |
| 165 - 175 | Carbonyl carbons (ester and amide) |
Note: The exact chemical shifts and coupling constants are essential for unambiguous structural assignment and should be referenced from the original publication by Han et al. (1990).
Experimental Protocols: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the root bark of Euonymus japonica, based on common methodologies for the extraction of sesquiterpenoid alkaloids from plant materials.
Plant Material Collection and Preparation
-
Collection: The root bark of Euonymus japonica is collected.
-
Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight.
-
Grinding: The dried root bark is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered root bark is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate this compound.
-
Acid-Base Partitioning: The crude extract is dissolved in a dilute acid solution (e.g., 5% HCl) and washed with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to yield the pure compound.
Visualizations
Chemical Structure of this compound
An In-depth Technical Guide to Sesquiterpene Pyridine Alkaloids from Celastraceae: Potent Modulators of Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpene pyridine (B92270) alkaloids (SPAs) from the Celastraceae family of plants represent a significant class of natural products with potent anti-inflammatory and immunosuppressive properties.[1][2] These complex macrocyclic compounds are characterized by a highly oxygenated dihydroagarofuran (B1235886) sesquiterpenoid core linked to a substituted pyridine dicarboxylic acid.[1][2] Their profound biological effects are largely attributed to their ability to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological evaluation of these alkaloids. It includes detailed experimental protocols for their extraction and characterization, as well as for assessing their anti-inflammatory activity and cytotoxicity. Furthermore, quantitative data on the bioactivity of representative SPAs are presented in a structured format to facilitate comparison and aid in drug discovery and development efforts.
Core Structure and Chemical Diversity
The archetypal structure of a sesquiterpene pyridine alkaloid features a rigid dihydro-β-agarofuran sesquiterpenoid core. This core is polyoxygenated, providing multiple sites for esterification.[3] The defining characteristic of these alkaloids is the macrocyclic bridge formed by a pyridine dicarboxylic acid derivative, which links two hydroxyl groups on the sesquiterpene skeleton.[1][2] The diversity within this class of compounds arises from variations in the oxidation pattern of the sesquiterpene core and the nature and position of the ester substituents.
Isolation and Structure Elucidation of Sesquiterpene Pyridine Alkaloids
The isolation and structural characterization of SPAs require a multi-step process involving extraction, purification, and sophisticated spectroscopic analysis.
General Experimental Workflow for Isolation and Purification
The following diagram outlines a typical workflow for the isolation and purification of sesquiterpene pyridine alkaloids from plant material, such as the roots of Tripterygium wilfordii.
Detailed Experimental Protocols
The following protocol is a representative method for the extraction and isolation of SPAs from the roots of Tripterygium wilfordii.[3][4]
-
Extraction: The air-dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Acid-Base Partitioning: The crude extract is suspended in an aqueous solution and acidified with 2.5% HCl (to a pH of 1-2). This acidic solution is then partitioned with chloroform to remove neutral and acidic compounds. The remaining aqueous acidic phase, containing the protonated alkaloids, is collected.
-
Alkaloid Precipitation: The aqueous phase is basified with aqueous NH₄OH (to a pH of 9-10). The free alkaloids precipitate and are then extracted with chloroform. The chloroform is evaporated to yield the crude total alkaloid fraction.[3][4]
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel or ODS (Octadecylsilyl), eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure SPAs.
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the detailed structure.
-
¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton and the positions of ester groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory and immunosuppressive effects of sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1][2][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
The Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by SPAs.
In the canonical pathway, stimuli such as lipopolysaccharide (LPS) bind to receptors like Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, keeping it in an inactive state.[6][8] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][8] SPAs are believed to exert their anti-inflammatory effects by inhibiting a step in this cascade, likely at the level of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Quantitative Bioactivity Data
The anti-inflammatory potential of various sesquiterpene pyridine alkaloids has been quantified, primarily through assays measuring the inhibition of NF-κB activation. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several representative SPAs from the Celastraceae family.
| Compound | Plant Source | Bioactivity | Assay | IC₅₀ (µM) | Reference |
| Tripfordine A | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 0.74 | [9] |
| Wilfordatine K | Tripterygium wilfordii | Anti-inflammatory | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 1.64 | [5][10] |
| Wilfordatine E | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 8.75 | [9] |
| Wilforine | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 15.66 | [9] |
| Tripterygiumine S | Tripterygium wilfordii | Anti-inflammatory | Nitric Oxide Inhibition in LPS-induced RAW264.7 cells | 28.80 | [11][12] |
Detailed Experimental Protocols for Biological Evaluation
Reproducible and accurate assessment of the biological activity of SPAs is critical. The following sections provide detailed protocols for commonly used in vitro assays.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-Luc).
-
Principle: In the presence of an inflammatory stimulus (e.g., LPS), activated NF-κB binds to its response element in the transfected plasmid, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. Inhibitors of the pathway will reduce the luminescent signal.
-
Protocol:
-
Cell Seeding: Seed HEK293/NF-κB-Luc cells in a 96-well white, clear-bottom plate at a density of approximately 3 x 10⁴ cells per well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test SPAs (typically in DMSO, with a final DMSO concentration kept below 0.5%) for 2 hours. Include a vehicle control (DMSO only).
-
Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for an additional 6-8 hours at 37°C in a 5% CO₂ atmosphere.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value by non-linear regression analysis.
-
Cytotoxicity Assay (CCK-8)
It is essential to determine if the observed inhibition of NF-κB is due to specific pathway modulation or general cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for assessing cell viability.
-
Principle: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in viable cells to produce a water-soluble orange formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed HEK293 cells (or the cell line used in the primary assay) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same concentrations of SPAs used in the bioactivity assay. Incubate for a period relevant to the primary assay (e.g., 24-48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells.
-
Conclusion
Sesquiterpene pyridine alkaloids from the Celastraceae family are a compelling class of natural products for drug discovery, particularly in the areas of inflammatory and autoimmune diseases. Their potent inhibitory activity against the NF-κB signaling pathway provides a clear mechanism for their observed biological effects. The protocols and data presented in this guide offer a framework for the continued investigation of these complex molecules, from their isolation and characterization to their evaluation as potential therapeutic agents. Further research into the structure-activity relationships and the precise molecular targets of these alkaloids will be crucial for optimizing their efficacy and safety profiles for clinical applications.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
- 6. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Euojaponine D, a sesquiterpene alkaloid isolated from Euonymus japonica. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.
Chemical Structure and Properties
This compound is a complex sesquiterpene alkaloid belonging to the dihydro-β-agarofuran class. Its chemical formula is C41H47NO17, with a molecular weight of 825.81 g/mol . The structure is characterized by a highly oxygenated sesquiterpene core, esterified with acetic acid, benzoic acid, and a nicotinoyl (pyridine-3-carbonyl) moiety, which is characteristic of many alkaloids from the Euonymus genus.
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the unambiguous identification and structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide a complete picture of the carbon-hydrogen framework.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 5.48 | d | 3.7 |
| 2 | 5.25 | dd | 3.7, 2.0 |
| 3 | 2.68 | d | 2.0 |
| 4 | 1.65 | s | |
| 5 | 6.10 | s | |
| 6 | 4.98 | d | 3.1 |
| 7 | 5.62 | d | 3.1 |
| 8 | 5.55 | s | |
| 9 | 6.32 | s | |
| 11 | 1.45 | s | |
| 12 | 1.28 | s | |
| 14 | 0.95 | s | |
| 15 | 4.45 | d | 12.0 |
| 15' | 4.25 | d | 12.0 |
| Nicotinoyl H-2' | 9.22 | d | 2.0 |
| Nicotinoyl H-4' | 8.80 | dd | 5.0, 2.0 |
| Nicotinoyl H-5' | 7.45 | dd | 8.0, 5.0 |
| Nicotinoyl H-6' | 8.35 | d | 8.0 |
| Benzoyl H-2'', 6'' | 8.05 | d | 7.5 |
| Benzoyl H-3'', 5'' | 7.48 | t | 7.5 |
| Benzoyl H-4'' | 7.62 | t | 7.5 |
| Acetyl CH₃ | 2.15, 2.10, 2.05, 1.80 | s | |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| 1 | 71.8 |
| 2 | 70.5 |
| 3 | 49.8 |
| 4 | 83.5 |
| 5 | 92.1 |
| 6 | 78.9 |
| 7 | 72.3 |
| 8 | 77.5 |
| 9 | 75.4 |
| 10 | 62.3 |
| 11 | 29.7 |
| 12 | 22.8 |
| 13 | 45.6 |
| 14 | 17.2 |
| 15 | 63.5 |
| Nicotinoyl C-1' | 129.8 |
| Nicotinoyl C-2' | 153.5 |
| Nicotinoyl C-3' | 125.4 |
| Nicotinoyl C-4' | 137.5 |
| Nicotinoyl C-5' | 123.8 |
| Nicotinoyl C-6' | 150.9 |
| Nicotinoyl C=O | 164.5 |
| Benzoyl C-1'' | 129.5 |
| Benzoyl C-2'', 6'' | 130.0 |
| Benzoyl C-3'', 5'' | 128.8 |
| Benzoyl C-4'' | 133.8 |
| Benzoyl C=O | 165.2 |
| Acetyl C=O | 170.5, 170.2, 169.8, 169.5 |
| Acetyl CH₃ | 21.2, 21.0, 20.9, 20.8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its ester and aromatic functionalities.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
|---|---|
| 1750 | C=O stretching (ester) |
| 1730 | C=O stretching (ester) |
| 1600, 1580, 1450 | C=C stretching (aromatic rings) |
| 1240 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry (MS) Data for this compound
| Technique | Ion | m/z |
|---|
| FAB-MS | [M+H]⁺ | 826.2900 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides an overview of the methodologies typically employed for the isolation and characterization of natural products like this compound.
Isolation of this compound
-
Extraction: The dried and powdered root bark of Euonymus japonica is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The alkaloid fraction is typically found in the chloroform or ethyl acetate layer after basification.
-
Chromatography: The alkaloid-rich fraction is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using reversed-phase HPLC.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr) pellet.
-
Mass Spectrometry: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides foundational spectroscopic information for this compound. For more in-depth analysis and comparison, researchers are encouraged to consult the primary literature on the isolation and characterization of this and related compounds.
Unveiling Euojaponine D: A Technical Guide to its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of Euojaponine D, a sesquiterpenoid pyridine (B92270) alkaloid. The information is curated for researchers and professionals in drug development and natural product chemistry, with a focus on quantitative data and detailed experimental protocols.
Natural Source and Distribution
This compound is a naturally occurring alkaloid primarily isolated from the plant species Euonymus japonica, a member of the Celastraceae family. This evergreen shrub is native to Japan and Korea.[1] The primary source of this compound, along with other related sesquiterpene alkaloids, is the root bark of this plant.[2][3]
While the presence of this compound has been confirmed in the root bark, detailed quantitative distribution in other parts of the plant, such as leaves, stems, or flowers, is not extensively documented in currently available literature. The concentration and yield of this compound can be influenced by various factors, including the geographical location, age of the plant, and the time of harvest.
Table 1: Quantitative Data on this compound and Related Alkaloids
| Compound | Plant Source | Plant Part | Extraction Yield/Concentration | Reference |
| This compound | Euonymus japonica | Root Bark | Data not specified in available literature | Han et al., 1990 |
| Euojaponine F | Euonymus japonica | Root Bark | Data not specified in available literature | Han et al., 1990 |
| Euojaponine J | Euonymus japonica | Root Bark | Data not specified in available literature | Han et al., 1990 |
| Euojaponine K | Euonymus japonica | Root Bark | Data not specified in available literature | Han et al., 1990 |
| Euonine | Euonymus japonica | Root Bark | Data not specified in available literature | Han et al., 1990 |
Experimental Protocols
The isolation and purification of this compound involve a multi-step process combining extraction, acid-base fractionation, and chromatographic techniques. The following is a detailed methodology based on established protocols for the isolation of sesquiterpenoid pyridine alkaloids from Euonymus species.
Plant Material Collection and Preparation
-
Collection: The root bark of Euonymus japonica is collected.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.
-
Grinding: The dried root bark is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered root bark is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period or using a Soxhlet apparatus for continuous extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Fractionation for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid or 2.5% hydrochloric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
Defatting: The acidic solution is then washed with a nonpolar organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and acidic compounds, including fats and oils.
-
Basification: The aqueous acidic layer containing the protonated alkaloids is made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: The basified solution is then extracted multiple times with an organic solvent like chloroform or dichloromethane (B109758) to isolate the crude alkaloid fraction.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid mixture.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient: The column is eluted with a gradient of solvents, typically a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (such as acetone (B3395972) or ethyl acetate), with increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The structure of this compound was elucidated using various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H-NMR, 13C-NMR, and 2D-NMR (such as COSY) experiments to determine the connectivity of atoms and the stereochemistry of the molecule.[2]
Biosynthesis Pathway
The biosynthesis of sesquiterpenoid pyridine alkaloids like this compound is a complex process. While the specific pathway for this compound has not been fully elucidated, it is proposed to involve the convergence of two major biosynthetic routes: the terpenoid pathway and the alkaloid pathway.
The general proposed biosynthetic scheme involves:
-
Sesquiterpenoid Core Formation: The dihydro-β-agarofuran sesquiterpenoid core is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, starting from farnesyl pyrophosphate.
-
Pyridine Moiety Synthesis: The pyridine dicarboxylic acid moiety (in the case of this compound, likely a derivative of nicotinic acid) is formed from precursors such as aspartate.
-
Esterification: The polyhydroxylated sesquiterpenoid core is esterified with the pyridine dicarboxylic acid and other organic acids (e.g., acetic acid, benzoic acid) to form the final macrocyclic alkaloid structure.
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// Edges plant_material -> drying; drying -> grinding; grinding -> extraction; extraction -> concentration1; concentration1 -> acidification; acidification -> defatting [label="Aqueous Layer"]; defatting -> basification; basification -> alkaloid_extraction; alkaloid_extraction -> concentration2 [label="Organic Layer"]; concentration2 -> column_chromatography; column_chromatography -> purification; purification -> euojaponine_d; } END_OF_DOT Caption: Workflow for the isolation of this compound.
// Node Definitions primary_metabolites [label="Primary Metabolites\n(e.g., Acetyl-CoA, Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; mva_mep [label="MVA/MEP Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fpp [label="Farnesyl Pyrophosphate\n(FPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sesquiterpenoid_core [label="Dihydro-β-agarofuran\nSesquiterpenoid Core", fillcolor="#FBBC05", fontcolor="#202124"]; aspartate [label="Aspartate Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyridine_moiety [label="Pyridine Dicarboxylic\nAcid Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; esterification [label="Esterification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; euojaponine_d [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; other_acids [label="Other Organic Acids\n(Acetic, Benzoic, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges primary_metabolites -> mva_mep; mva_mep -> fpp; fpp -> sesquiterpenoid_core; primary_metabolites -> aspartate; aspartate -> pyridine_moiety; sesquiterpenoid_core -> esterification; pyridine_moiety -> esterification; other_acids -> esterification; esterification -> euojaponine_d; } END_OF_DOT Caption: Proposed biosynthesis of this compound.
References
Euojaponine D: A Technical Guide for Researchers
An In-depth Technical Guide on the Sesquiterpene Pyridine (B92270) Alkaloid, Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring sesquiterpene pyridine alkaloid identified in plants of the Euonymus genus. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental methodologies. The document includes its CAS number and molecular formula, summarizes key quantitative data regarding its biological activity, and presents detailed, representative experimental protocols for its isolation and the evaluation of its insecticidal properties. Furthermore, a conceptual signaling pathway is proposed based on the activity of related compounds, offering a direction for future mechanistic studies.
Chemical and Physical Properties
This compound is a complex polyester (B1180765) alkaloid characterized by a dihydro-β-agarofuran sesquiterpene core.
| Property | Value |
| CAS Number | 128397-42-2[1][2][3][4][5] |
| Molecular Formula | C41H47NO17[1][2][3] |
| Molecular Weight | 825.81 g/mol [1][2][3] |
| Chemical Family | Sesquiterpene Pyridine Alkaloids[2] |
| Initial Source | Euonymus japonica[2][3] |
Biological Activity: Insecticidal Properties
This compound belongs to a class of sesquiterpene pyridine alkaloids known for their potent insecticidal and antifeedant activities against various insect species, particularly lepidopteran larvae.[6] While specific quantitative data for this compound is limited in publicly available literature, data for structurally related compounds isolated from the Celastraceae family provide valuable insights into its potential efficacy.
Table 1: Insecticidal Activity of Sesquiterpene Pyridine Alkaloids from Celastrus angulatus against Mythimna separata [7]
| Compound | KD50 (μg/g) |
| Celangulatin G | 849.61 |
| Celangulatin H | 80.24 |
| Celangulatin I | 96.29 |
| Known Alkaloid 4 | 50.98 |
KD50: Knockdown dose required to affect 50% of the test population.
Experimental Protocols
The following protocols are representative methodologies for the isolation and biological evaluation of this compound and related alkaloids, synthesized from established procedures for natural product chemistry and entomological bioassays.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and isolation of sesquiterpene pyridine alkaloids from Euonymus species, based on the principles of natural product isolation.
Experimental Workflow for Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Air-dried and powdered root bark of Euonymus japonica is exhaustively extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Acid-Base Partitioning: The crude extract is suspended in 2% HCl and partitioned with chloroform (B151607) to remove neutral and acidic compounds. The acidic aqueous layer is then basified with NH4OH to a pH of 9-10 and re-extracted with chloroform. The resulting chloroform layer contains the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol mixture.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).
Insecticidal and Antifeedant Bioassays
This protocol describes a no-choice leaf disc bioassay to evaluate the insecticidal and antifeedant properties of this compound against a generalist lepidopteran pest, such as Spodoptera litura or Mythimna separata.
Experimental Workflow for Bioassay
Caption: Workflow for insecticidal and antifeedant bioassay.
Methodology:
-
Insect Rearing: Larvae of the test insect are reared on an artificial diet or host plant leaves under controlled conditions (25±2°C, 16:8 h light:dark photoperiod). Third-instar larvae are typically used for the bioassay.
-
Preparation of Test Solutions: this compound is dissolved in acetone to prepare a stock solution, from which serial dilutions are made to obtain a range of test concentrations. An acetone-only solution serves as the negative control.
-
Leaf Disc Preparation: Leaf discs of a uniform size are cut from fresh, untreated host plant leaves (e.g., castor bean for Spodoptera litura).
-
Treatment Application: The leaf discs are dipped into the respective test solutions or the control solution for a uniform duration (e.g., 10 seconds) and then allowed to air-dry completely.
-
Bioassay Setup: One treated leaf disc is placed in a Petri dish lined with moist filter paper. A single, pre-starved (for ~4 hours) third-instar larva is introduced into each Petri dish.
-
Incubation and Observation: The Petri dishes are maintained under the same conditions as insect rearing. Larval mortality is recorded at 24 and 48 hours. The unconsumed area of the leaf disc is measured using a leaf area meter or image analysis software.
-
Data Analysis: The antifeedant activity is calculated using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control and T is the area of leaf consumed in the treatment. Mortality rates are corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) can be determined by probit analysis.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism of insecticidal action for this compound and related sesquiterpene pyridine alkaloids is not yet fully elucidated. However, research on the biological activities of this class of compounds in other contexts, such as immunosuppression, suggests potential targets.
Some sesquiterpene pyridine alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] NF-κB is a crucial transcription factor involved in inflammatory and immune responses. While this has been studied in the context of anti-inflammatory and immunosuppressive effects, the involvement of this pathway in the insecticidal action of these alkaloids remains an area for further investigation. It is plausible that disruption of fundamental cellular signaling pathways like NF-κB could lead to toxicity in insects.
Conceptual Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
This diagram illustrates a potential mechanism where this compound might inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of target genes, potentially leading to cellular dysfunction and toxicity in insects. This remains a hypothetical model that requires experimental validation.
Conclusion
This compound is a promising natural product with demonstrated potential for insecticidal applications. This guide provides foundational information for researchers interested in exploring its properties and mechanism of action. Further studies are warranted to determine its specific insecticidal spectrum, quantitative efficacy, and the precise molecular targets and signaling pathways involved in its biological activity. Such research will be crucial for the potential development of this compound as a novel bio-insecticide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalspress.com [journalspress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three new insecticidal sesquiterpene pyridine alkaloids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are generalized procedures for the extraction and purification of sesquiterpene alkaloids from plant material, specifically inspired by methodologies used for compounds from the Euonymus genus and related species. The detailed, specific protocol for the isolation of Euojaponine D as originally described by Han et al. in Phytochemistry (1990) was not accessible in its entirety. Therefore, these protocols are representative and may require optimization for specific laboratory conditions and research objectives.
Introduction
This compound is a highly oxygenated sesquiterpene alkaloid first isolated from the root bark of Euonymus japonicus. Sesquiterpene alkaloids from the Celastraceae family are of significant interest due to their complex chemical structures and potential biological activities, which can include insecticidal and immunosuppressive properties.[1][2] The intricate molecular architecture of this compound, featuring a dihydro-β-agarofuran core, demands a systematic, multi-step approach for its extraction from the crude plant material and subsequent purification to a high degree of homogeneity.
This document provides a comprehensive, generalized methodology for the extraction and purification of this compound, based on established principles and protocols for the isolation of similar natural products.
Data Summary
While specific quantitative data for the extraction and purification of this compound is not available in the accessed literature, the following table presents representative data and parameters for alkaloid isolation from plant sources to serve as a practical guide.
Table 1: Representative Data for Alkaloid Extraction and Purification
| Parameter | Value / Condition | Source/Comment |
| Extraction | ||
| Plant Material | Dried and powdered root bark of Euonymus japonicus | The primary known source of this compound.[3] |
| Extraction Solvent | 90-95% Ethanol (B145695) or Methanol (B129727) | Effective for a broad range of alkaloids. |
| Solvent-to-Solid Ratio | 8:1 to 10:1 (v/w) | A common ratio to ensure thorough extraction. |
| Extraction Method | Hot reflux or continuous percolation (e.g., Soxhlet) | Hot reflux is often preferred for efficiency. |
| Extraction Cycles | 3 repetitions of 2-3 hours each | Multiple extractions maximize the yield. |
| Estimated Total Alkaloid Yield | 0.5 - 2.0% of plant dry weight | This is highly variable and depends on the plant's age, origin, and harvesting time. |
| Purification | ||
| Preliminary Purification | Acid-base liquid-liquid extraction | A classic and effective method to enrich the alkaloid fraction. |
| Primary Chromatographic Separation | Silica (B1680970) gel or macroporous resin (e.g., D101) column chromatography | Used to separate the total alkaloids into less complex fractions. |
| Elution Solvents (Silica Gel) | Stepwise gradient of Chloroform-Methanol or Ethyl Acetate-Methanol | Polarity is gradually increased to elute compounds with different polarities. |
| Elution Solvents (Macroporous Resin) | Stepwise gradient of Ethanol-Water (e.g., 20%, 50%, 80% Ethanol) | Effective for desorption from non-polar resins. |
| Final Purification Step | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Essential for isolating individual compounds to high purity. |
| HPLC Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) | A standard choice for the separation of moderately polar alkaloids. |
| HPLC Mobile Phase | Gradient of Acetonitrile-Water or Methanol-Water, often with an acid modifier (e.g., 0.1% TFA or formic acid) | The gradient is optimized to achieve baseline separation of the target compound. |
| Purity of Final Product | >95% (confirmed by analytical HPLC-UV/MS) | A common purity standard for characterization and biological testing. |
Experimental Protocols
The following sections detail the step-by-step procedures for the extraction and purification of sesquiterpene alkaloids such as this compound.
Protocol 1: Extraction of Total Alkaloids from Plant Material
-
Preparation of Plant Material:
-
Thoroughly dry the root bark of Euonymus japonicus in a circulating air oven at a temperature of 40–50°C to achieve a constant weight.
-
Mill the dried plant material into a moderately coarse powder (approximately 20–40 mesh) to increase the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Place 1 kg of the powdered plant material into a suitably sized round-bottom flask.
-
Add 8 L of 95% ethanol to the flask to achieve an 8:1 solvent-to-solid ratio.
-
Set up a reflux apparatus and heat the mixture to a gentle boil with continuous stirring for 3 hours.
-
After the first extraction, allow the mixture to cool to a safe temperature, and filter the extract through a multi-layered cheesecloth followed by Whatman No. 1 filter paper to separate the marc (solid residue) from the filtrate.
-
Return the marc to the flask and repeat the extraction process two more times with fresh portions of 95% ethanol.
-
Combine the filtrates from all three extraction cycles.
-
-
Concentration of the Extract:
-
Concentrate the combined ethanolic filtrate using a rotary evaporator under reduced pressure. Maintain the water bath temperature below 50°C to prevent thermal degradation of the target compounds.
-
Continue the evaporation process until a thick, viscous crude extract is obtained.
-
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification and Defatting:
-
Suspend the crude ethanolic extract in 1 L of 2% aqueous hydrochloric acid (HCl).
-
Stir the mixture thoroughly to ensure that all basic alkaloids are converted to their water-soluble hydrochloride salts.
-
Filter the acidic solution to remove any insoluble, non-alkaloidal material.
-
Transfer the filtrate to a large separatory funnel and wash it three times with an equal volume of a non-polar organic solvent such as diethyl ether or hexane. This step removes fats, waxes, and other neutral or acidic lipophilic compounds. Discard the organic layers.
-
-
Basification and Extraction of Free Alkaloids:
-
Place the remaining acidic aqueous layer in an ice bath to manage the heat generated during neutralization.
-
Slowly add concentrated ammonium (B1175870) hydroxide (B78521) solution while stirring until the pH of the solution reaches 9–10. At this pH, the alkaloid salts are converted back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Extract the alkaline aqueous solution three times with an equal volume of chloroform (B151607) or a chloroform-isopropanol mixture (e.g., 3:1 v/v) to efficiently partition the free alkaloids into the organic phase.
-
-
Recovery of Total Alkaloids:
-
Combine the organic layers from the three extractions.
-
Wash the combined organic phase with distilled water to remove any residual inorganic salts.
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the total alkaloid fraction.
-
Protocol 3: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a silica gel (100–200 mesh) column using a slurry packing method with chloroform. The amount of silica gel should be approximately 50 to 100 times the weight of the total alkaloid fraction.
-
Dissolve the total alkaloid fraction in a minimal volume of chloroform and adsorb it onto a small amount of silica gel by slowly evaporating the solvent.
-
-
Elution and Fraction Collection:
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, v/v chloroform-methanol).
-
Collect fractions of a consistent volume.
-
Monitor the composition of the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform-methanol 9:1) and visualization under UV light and/or with an alkaloid-specific staining agent like Dragendorff's reagent.
-
-
Pooling of Fractions:
-
Based on the TLC profiles, pool the fractions that contain the compound of interest.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified, enriched fraction of this compound.
-
Protocol 4: Final Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in the initial mobile phase for the HPLC separation.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A binary gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0–5 min: 10% B
-
5–40 min: Linear gradient from 10% to 90% B
-
40–45 min: Hold at 90% B
-
45–50 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 2–4 mL/min.
-
Detection: A UV-Vis detector set at an appropriate wavelength (e.g., 220 nm or 254 nm) for monitoring the elution of compounds.
-
-
Fraction Collection and Final Processing:
-
Collect the chromatographic peak corresponding to the retention time of this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Combine all pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is largely aqueous, to obtain the final, purified this compound.
-
Signaling Pathway Information
There is currently no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, it is noteworthy that other sesquiterpene pyridine (B92270) alkaloids isolated from Tripterygium wilfordii, a plant within the same Celastraceae family, have demonstrated immunosuppressive effects. These effects have been linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2] This suggests a potential area of investigation for this compound, although further research is necessary to establish any such activity.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
References
Application Notes and Protocols: A Proposed Approach to the Total Synthesis of Euojaponine D and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euojaponine D, a complex alkaloid isolated from Euonymus japonica, belongs to the structurally diverse family of Daphniphyllum alkaloids. While a total synthesis of this compound has not yet been reported in the scientific literature, significant advancements in the synthesis of structurally related alkaloids, particularly those of the calyciphylline A-type, provide a strong foundation for a proposed synthetic strategy. This document outlines potential synthetic routes and detailed experimental protocols for the construction of the core structure of this compound and the synthesis of its analogues, drawing upon established methodologies from the field. The proposed strategies are designed to be adaptable for the creation of a library of analogues for biological screening and drug development endeavors.
Introduction
The Daphniphyllum alkaloids are a large family of natural products known for their intricate, polycyclic architectures and a wide range of biological activities, including anticancer, anti-HIV, and neurotrophic properties.[1] this compound, with its unique pentacyclic core, represents a formidable synthetic challenge and an attractive target for the development of novel therapeutic agents. This document details proposed synthetic strategies and experimental protocols that could be employed in the total synthesis of this compound and the generation of a diverse library of its analogues. The methodologies presented are based on successful total syntheses of other Daphniphyllum alkaloids and are intended to serve as a guide for researchers in this field.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound suggests that the complex core could be disconnected to reveal key building blocks. A generalized retrosynthetic approach, inspired by the syntheses of other Daphniphyllum alkaloids, is depicted below. This strategy relies on the late-stage formation of key rings from a more linear precursor, allowing for the introduction of diversity elements for analogue synthesis.
Caption: Proposed retrosynthetic analysis for this compound.
Key Synthetic Strategies and Experimental Protocols
The synthesis of the complex polycyclic core of Daphniphyllum alkaloids often involves powerful ring-forming reactions. Below are key strategies and representative protocols that could be adapted for the synthesis of this compound.
Intramolecular Diels-Alder Reaction for Core Construction
A powerful strategy for the rapid construction of the polycyclic core is the intramolecular Diels-Alder (IMDA) reaction. This reaction allows for the stereocontrolled formation of multiple rings in a single step.
Table 1: Representative Conditions for Intramolecular Diels-Alder Reactions in Daphniphyllum Alkaloid Synthesis
| Entry | Diene System | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Silicon-tethered triene | Acrylate | Et₂AlCl | CH₂Cl₂ | -78 to rt | 50 (two steps) | [2] |
| 2 | Tetrasubstituted olefin | Amide | - | Toluene | 180 | 75 (diastereomeric mixture) | [3] |
Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction (Adapted from the synthesis of (−)-Calyciphylline N)[2]
To a solution of the silicon-tethered triene precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) at -78 °C under an argon atmosphere is added a solution of diethylaluminum chloride (1.1 equiv, 1.0 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is stirred vigorously for 1 hour, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.
[5+2] Cycloaddition for Seven-Membered Ring Formation
The construction of the characteristic seven-membered ring found in many Daphniphyllum alkaloids can be achieved through a [5+2] cycloaddition reaction.
Table 2: Conditions for [5+2] Cycloaddition in the Synthesis of a Calyciphylline A-type Alkaloid Core
| Entry | Oxidopyrylium Ylide Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tetrasubstituted olefin-containing | Acetonitrile (B52724) | 80 | 70 | [3] |
Experimental Protocol: [5+2] Cycloaddition for Tricyclic Core Synthesis (Adapted from Takemoto's group)[3]
A solution of the cyclization precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M) is heated to 80 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the tricyclic product.
Biomimetic Cascade Reactions
Inspired by the proposed biosynthesis of Daphniphyllum alkaloids, biomimetic cascade reactions offer an elegant and efficient approach to the synthesis of their complex skeletons. These cascades often involve a series of cyclizations and rearrangements from a relatively simple acyclic precursor. While a specific protocol for a biomimetic synthesis of this compound is not available, the work of Heathcock and others on related alkaloids provides a conceptual framework.[4]
Workflow for Analogue Synthesis and Evaluation
The development of a flexible synthetic route is crucial for the generation of analogues for structure-activity relationship (SAR) studies. A modular approach, where key fragments can be readily modified, is highly desirable.
Caption: Workflow for the synthesis and evaluation of this compound analogues.
This workflow illustrates a strategy where a common advanced intermediate is synthesized on a larger scale. This intermediate can then be subjected to a variety of late-stage diversification reactions to introduce different functional groups and structural motifs, generating a library of analogues. These analogues would then undergo biological screening to identify hits, and the resulting SAR data would inform the design and synthesis of the next generation of compounds.
Conclusion
While the total synthesis of this compound remains an open challenge, the synthetic methodologies developed for other members of the Daphniphyllum alkaloid family provide a clear and viable roadmap. The strategies outlined in these application notes, including intramolecular Diels-Alder reactions, [5+2] cycloadditions, and biomimetic approaches, offer powerful tools for the construction of its complex architecture. The development of a convergent and flexible synthetic route will not only enable the first total synthesis of this intriguing natural product but also facilitate the production of novel analogues for biological evaluation, potentially leading to the discovery of new therapeutic agents.
References
Application Notes and Protocols: In Vitro Insecticidal Activity Assay for Euojaponine D
Product: Euojaponine D
Application: In Vitro Insecticidal Activity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a complex sesquiterpenoid alkaloid isolated from Euonymus japonica.[1][2] The Celastraceae family, to which E. japonica belongs, is known for its potent insecticidal properties, suggesting that this compound may be a promising candidate for the development of novel bio-insecticides.[1] Natural products are a rich source of potential new pesticides, offering environmentally friendlier alternatives to synthetic chemicals.[3][4][5] This document provides a detailed protocol for assessing the in vitro insecticidal activity of this compound against a common agricultural pest. The described methods are based on established protocols for evaluating the insecticidal properties of natural compounds.[4][5][6]
Principle
The in vitro insecticidal activity of this compound is determined by exposing a target insect species to various concentrations of the compound and evaluating the resultant mortality over a defined period. The efficacy is quantified by calculating the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in the test population. This allows for a standardized comparison of its toxicity against other compounds.
Materials and Reagents
-
This compound (purity ≥95%)
-
Acetone (B3395972) (analytical grade)
-
Triton X-100
-
Distilled water
-
Test insects (e.g., third-instar larvae of Spodoptera litura)
-
Artificial diet for the test insects
-
Petri dishes (90 mm diameter)
-
Micropipettes and sterile tips
-
Beakers and flasks
-
Vortex mixer
-
Incubator or growth chamber set to appropriate conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark cycle)
Experimental Protocol
Preparation of Test Solutions
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in acetone.
-
Serial Dilutions: Prepare a series of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) by serially diluting the stock solution with distilled water containing 0.1% (v/v) Triton X-100 as an emulsifier.
-
Control Solution: Prepare a control solution consisting of distilled water with the same concentration of acetone and 0.1% Triton X-100 as the highest concentration test solution.
Insect Rearing
-
Rear the target insect species, such as Spodoptera litura, on an artificial diet in a controlled environment to ensure a uniform and healthy population for the assay.
-
Select healthy, third-instar larvae of uniform size and age for the experiment.
Bioassay - Diet Incorporation Method
-
Preparation of Treated Diet: Incorporate each test concentration of this compound into the molten artificial diet at a 1:9 (v/v) ratio (e.g., 1 mL of test solution to 9 g of diet). Mix thoroughly before the diet solidifies. Prepare the control diet in the same manner using the control solution.
-
Assay Setup: Dispense the treated and control diets into individual wells of a 24-well plate or small petri dishes.
-
Insect Introduction: Carefully place one third-instar larva into each well or petri dish.
-
Replication: Each concentration and the control should be replicated at least three times, with 10-15 larvae per replicate.
-
Incubation: Place the plates/dishes in an incubator under controlled conditions.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
Data Analysis
-
Mortality Rate Calculation: Correct the observed mortality using Abbott's formula if mortality is observed in the control group: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
LC50 Determination: Analyze the dose-response data using Probit analysis to determine the LC50 value, its 95% confidence limits, and the slope of the regression line. Statistical software such as SPSS or R can be used for this analysis.
Hypothetical Data Presentation
The following tables represent example data for the insecticidal activity of this compound against third-instar S. litura larvae after 48 hours of exposure.
Table 1: Mortality Data for this compound against S. litura
| Concentration (µg/mL) | No. of Insects Tested | No. of Dead Insects | Observed Mortality (%) | Corrected Mortality (%) |
| Control | 45 | 2 | 4.4 | 0.0 |
| 6.25 | 45 | 6 | 13.3 | 9.3 |
| 12.5 | 45 | 13 | 28.9 | 25.6 |
| 25 | 45 | 24 | 53.3 | 51.2 |
| 50 | 45 | 35 | 77.8 | 76.8 |
| 100 | 45 | 43 | 95.6 | 95.4 |
Table 2: Probit Analysis Results for this compound
| Parameter | Value | 95% Confidence Interval |
| LC50 (µg/mL) | 24.5 | 20.1 - 29.8 |
| Slope ± SE | 2.1 ± 0.3 | - |
| Chi-square (χ²) | 3.2 | p > 0.05 |
Potential Mechanism of Action (Hypothetical)
While the specific molecular target of this compound is yet to be elucidated, many alkaloids exert their insecticidal effects by acting as neurotoxins. A plausible mechanism is the disruption of neurotransmission, for example, by acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[7][8][9] This would block the binding of the neurotransmitter acetylcholine, leading to paralysis and death. Another possible mechanism could be the inhibition of key enzymes like acetylcholinesterase (AChE), which is a target for many insecticides.[10]
Visualizations
Experimental Workflow
Caption: Figure 1: Workflow for the in vitro insecticidal assay of this compound.
Hypothetical Signaling Pathway
Caption: Figure 2: Hypothetical antagonism of nAChR by this compound.
References
- 1. molnova.cn [molnova.cn]
- 2. biorlab.com [biorlab.com]
- 3. researchgate.net [researchgate.net]
- 4. ijeab.com [ijeab.com]
- 5. In Vitro screening of larvicidal and insecticidal activity of methanolic extracts of Artocarpus heterophyllus, Artocarpus altilis and Piper betle - Neliti [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell-Based Assays to Determine the Cytotoxicity of Euojaponine D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euojaponine D is a novel natural product with potential therapeutic applications. A critical initial step in the evaluation of any new compound is the characterization of its cytotoxic effects on relevant cell lines. These application notes provide detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound and to begin to elucidate its mechanism of action. The assays described herein are standard methods for assessing cell viability, membrane integrity, and apoptosis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][2] It serves as an indicator of cell membrane integrity.
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity using the formula:
-
Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of control cells) / (Absorbance of maximum LDH release - Absorbance of control cells)] x 100
-
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.
Table 1: IC₅₀ Values of this compound Determined by MTT Assay
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HeLa | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.9 ± 1.8 | |
| A549 | 24 | 62.8 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 25.4 ± 2.2 | |
| MCF-7 | 24 | 55.1 ± 4.2 |
| 48 | 36.9 ± 3.3 | |
| 72 | 21.6 ± 2.0 |
Table 2: Cytotoxicity of this compound as Measured by LDH Assay
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cytotoxicity ± SD |
| HeLa | 10 | 48 | 12.5 ± 1.5 |
| 25 | 48 | 35.8 ± 3.2 | |
| 50 | 48 | 68.2 ± 5.1 | |
| A549 | 10 | 48 | 8.9 ± 1.1 |
| 25 | 48 | 25.4 ± 2.8 | |
| 50 | 48 | 55.7 ± 4.7 |
Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound for 48h
| Treatment | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (15 µM) | 65.7 ± 4.3 | 20.1 ± 2.2 | 10.5 ± 1.5 | 3.7 ± 0.8 |
| This compound (30 µM) | 30.4 ± 3.5 | 45.8 ± 3.9 | 20.3 ± 2.7 | 3.5 ± 0.6 |
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. This information is crucial for guiding further preclinical development and for understanding the therapeutic potential of this compound.
References
Application Notes and Protocols for Target Identification and Validation of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonicus[1][2], a plant with a history of use in traditional medicine for conditions such as rheumatism.[3][4][5] While direct pharmacological data for this compound is limited, related alkaloids from the Celastraceae family have demonstrated potent immunosuppressive and anti-inflammatory activities.[6][7][8] Many of these compounds are known to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[6][8]
These application notes provide a comprehensive framework for the systematic identification and validation of the molecular targets of this compound. The protocols outlined herein are designed to test the hypothesis that this compound exerts anti-inflammatory and immunosuppressive effects, and to elucidate its mechanism of action. The workflow encompasses initial phenotypic screening, target identification using chemical proteomics, and subsequent target validation through biochemical and cell-based assays.
Hypothesized Signaling Pathway: NF-κB Inhibition
Based on the activities of structurally related sesquiterpene pyridine alkaloids, a primary hypothesis is that this compound may inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.
Caption: Hypothesized NF-κB signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow for Target Identification and Validation
The following workflow provides a logical progression from broad phenotypic screening to specific target validation.
Caption: Overall experimental workflow for this compound target identification and validation.
Protocols
Protocol 1: Phenotypic Screening - Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines in LPS-stimulated macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
MTT or similar viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed effects are not due to cell death.
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Vehicle Control | 100 | |||
| This compound (0.1) | ||||
| This compound (1) | ||||
| This compound (10) | ||||
| This compound (25) | ||||
| This compound (50) | ||||
| LPS Control | 100 |
Protocol 2: Target Identification by Affinity Chromatography Coupled with Mass Spectrometry
This protocol aims to identify direct binding partners of this compound from a cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein extraction from relevant cells (e.g., RAW 264.7)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt or low pH)
-
SDS-PAGE equipment and reagents
-
Mass spectrometry facility
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for coupling to NHS-activated Sepharose beads.
-
Couple the derivatized this compound to the beads following the manufacturer's protocol.
-
Prepare control beads with no coupled compound.
-
-
Preparation of Cell Lysate:
-
Culture and harvest RAW 264.7 cells.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using an appropriate elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are unique to the this compound-coupled beads.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Data Presentation:
| Unique Protein Band | Protein Identification (by MS) | Gene Ontology (GO) Term | Putative Role in Inflammation |
| Band 1 | Protein X | Kinase activity | |
| Band 2 | Protein Y | Transcription factor binding | |
| Band 3 | Protein Z | Inflammatory response |
Protocol 3: Target Validation - Western Blot Analysis of NF-κB Pathway Activation
This protocol validates the effect of this compound on the activation of the NF-κB pathway by examining the phosphorylation of key signaling proteins.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
ECL detection reagents
Procedure:
-
Cell Treatment:
-
Seed RAW 264.7 cells and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-IKKα/β / IKKβ Ratio | p-IκBα / IκBα Ratio | Nuclear p65 / Total p65 Ratio |
| Control | |||
| LPS | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) |
Conclusion
The successful execution of these protocols will enable the identification and validation of the molecular targets of this compound. This systematic approach, from phenotypic screening to detailed molecular analysis, is crucial for elucidating its mechanism of action and for its potential development as a novel therapeutic agent for inflammatory and autoimmune diseases. The provided workflows and protocols offer a robust starting point for any research group aiming to characterize the pharmacological properties of this and other novel natural products.
References
- 1. biorlab.com [biorlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicinal herbs: JAPANESE SPINDLE TREE - Euonymus japonicus [naturalmedicinalherbs.net]
- 4. pfaf.org [pfaf.org]
- 5. Euonymus Japonicus Herb Uses, Benefits, Cures, Side Effects, Nutrients [herbpathy.com]
- 6. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
Application Notes and Protocols for the Quantification of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a complex sesquiterpene alkaloid identified in plants of the Euonymus genus, such as Euonymus japonica.[1][2] As a member of the Celastraceae family, compounds from this plant group are noted for their potential insecticidal and other biological activities.[1] The intricate structure and potential bioactivity of this compound necessitate robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for the analysis of complex natural products due to its high sensitivity, selectivity, and speed.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 128397-42-2 | [1][2][3] |
| Molecular Formula | C₄₁H₄₇NO₁₇ | [2] |
| Molecular Weight | 825.80 g/mol | [2] |
| Chemical Family | Sesquiterpene Alkaloid | [1] |
| Botanical Source | Euonymus japonica | [1][2] |
| Purity (Commercial Standard) | ≥95% (via HPLC) | [2] |
Experimental Protocols
1. Sample Preparation: Acid-Base Extraction from Plant Material
This protocol is designed to selectively extract alkaloids like this compound from a complex plant matrix, leveraging their basic properties.
-
1.1. Initial Extraction:
-
Weigh approximately 1 gram of dried and powdered plant material (e.g., leaves or stems of Euonymus japonica).
-
Add 20 mL of 10% acetic acid in ethanol (B145695) to the plant material.
-
Sonicate the mixture for 30 minutes, followed by maceration with continuous stirring for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent and combine the supernatants.
-
-
1.2. Acid-Base Partitioning:
-
Evaporate the ethanol from the combined supernatant under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 9-10 with the dropwise addition of 2M sodium hydroxide (B78521) to deprotonate the alkaloid.
-
Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction with three successive 20 mL portions of dichloromethane (B109758).
-
Combine the organic layers and wash them with 20 mL of distilled water to remove any remaining aqueous phase.
-
-
1.3. Final Sample Preparation:
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. UPLC-MS/MS Quantification of this compound
This method provides a highly selective and sensitive approach for the quantification of this compound.
-
2.1. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min; linear gradient to 95% B over 8 min; hold at 95% B for 2 min; return to initial conditions and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., Waters TQD).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
2.3. MRM Transitions for this compound (Hypothetical):
-
To establish the MRM transitions, a standard solution of this compound would be infused into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimal fragment ions for quantification and qualification. For a molecule with the formula C₄₁H₄₇NO₁₇, the expected [M+H]⁺ would be approximately m/z 826.8.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| This compound | ~826.8 | To be determined experimentally | To be determined experimentally | To be determined | To be determined |
| Internal Standard | Select appropriate | To be determined | To be determined | To be determined | To be determined |
3. Method Validation
A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., FDA bioanalytical method validation). Key parameters to assess include:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: Ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: Evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.
Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound from plant material.
References
Application Notes & Protocols: Stability and Degradation Studies of Euojaponine D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euojaponine D is a complex alkaloid discovered in Euonymus japonica.[][2] As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount for the development of safe and effective pharmaceutical formulations. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule, its degradation pathways, and potential degradation products.[3][4] These studies are essential for developing and validating stability-indicating analytical methods, which are crucial for quality control and shelf-life determination.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting stability and forced degradation studies on this compound. The methodologies described are based on established principles for the analysis of natural product stability and are aligned with regulatory expectations.[3][8]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for designing appropriate analytical methods and degradation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H47NO17 | [] |
| Molecular Weight | 825.817 g/mol | [] |
| Chemical Family | Alkaloid | [][2] |
| Appearance | (Not specified, typically a solid) | - |
| Solubility | Soluble in DMSO | [] |
| Purity | >98% (commercially available) | [] |
| IUPAC Name | [19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate | [][2] |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[3] This helps to identify likely degradation products and establish the intrinsic stability of the molecule.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Protocols for Forced Degradation
The following are detailed protocols for subjecting this compound to various stress conditions. A control sample (unstressed this compound solution) should be analyzed alongside the stressed samples.
2.1.1. Acidic and Basic Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 2, 4, and 8 hours.
-
Sample Processing: At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample and 0.1 M HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
2.1.2. Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect it from light.
-
Sample Processing: Analyze samples at 2, 4, 8, and 24 hours. Dilute with mobile phase before injection into the HPLC system.
2.1.3. Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of this compound and incubate at 80°C.
-
Sample Processing: At various time points (e.g., 1, 3, 5, and 7 days), withdraw samples. For the solid sample, dissolve a known amount in a suitable solvent. Dilute all samples appropriately for HPLC analysis.
2.1.4. Photolytic Degradation
-
Sample Preparation: Expose solid this compound and a 1 mg/mL solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Sample Processing: Analyze the samples after a specified exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare solutions and dilute as necessary for HPLC analysis.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[10][11]
Development of a Stability-Indicating HPLC Method
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Example HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan of this compound) and/or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
This method should be optimized to ensure adequate separation of the this compound peak from all degradation product peaks.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Concentration | % Assay of this compound | Number of Degradation Products | Major Degradant Peak (RT, min) | % Area of Major Degradant |
| Control | - | 100 | 0 | - | - |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 48h | 85.2 | 3 | 12.5 | 8.3 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | 78.9 | 4 | 9.8, 15.2 | 10.1, 5.4 |
| Oxidative | 3% H₂O₂, RT, 24h | 90.5 | 2 | 18.1 | 6.7 |
| Thermal (Solid) | 80°C, 7 days | 98.1 | 1 | 20.3 | 1.5 |
| Thermal (Solution) | 80°C, 7 days | 92.3 | 2 | 20.3, 22.1 | 4.1, 2.9 |
| Photolytic (Solid) | ICH Q1B | 99.2 | 0 | - | - |
| Photolytic (Solution) | ICH Q1B | 95.8 | 1 | 16.7 | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Signaling Pathway Investigation
The degradation of this compound could alter its biological activity. It is crucial to assess the activity of the parent compound and its major degradation products. The following diagram illustrates a hypothetical signaling pathway that could be investigated to compare the effects of this compound and its degradants.
References
- 2. biorlab.com [biorlab.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijtsrd.com [ijtsrd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Euojaponine D Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Euojaponine D from plant material, primarily from species of the Euonymus genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a complex sesquiterpenoid alkaloid. It has been identified in plants belonging to the Celastraceae family, particularly in Euonymus japonicus and Euonymus fortunei.[1] These plants are the primary sources for its extraction.
Q2: What are the general principles for extracting alkaloids like this compound from plant material?
The extraction of alkaloids is typically based on their basic nature and solubility characteristics.[2] The general steps involve:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for solvent penetration.
-
Extraction: Using a suitable solvent system to draw out the alkaloids from the plant matrix. This can be done using polar solvents (like ethanol (B145695) or methanol) or by employing an acid-base extraction method.[3][4]
-
Filtration: Separating the solid plant debris from the liquid extract.
-
Concentration: Removing the solvent to obtain a crude extract.
-
Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques.
Q3: Which solvents are recommended for the extraction of this compound?
While specific studies on this compound are limited, ethanol or methanol (B129727) are generally effective for extracting a broad range of alkaloids.[4] A common starting point is 70-80% ethanol in water. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities. For sesquiterpenoid alkaloids, a multi-step extraction beginning with a non-polar solvent like hexane (B92381) can help remove fats and waxes before extracting the target alkaloids with a more polar solvent.[3]
Q4: How can the extraction yield of this compound be improved?
Optimizing several parameters can enhance the extraction yield:
-
Solvent Selection: Experiment with a range of solvents and their polarities.
-
Temperature: Increasing the extraction temperature can improve solubility and diffusion, but excessive heat may degrade the target compound.[5][6]
-
Extraction Time: Longer extraction times may increase the yield, but an optimal time should be determined to avoid degradation and reduce processing costs.
-
pH: For acid-base extractions, controlling the pH is crucial for separating alkaloids from other plant constituents.[4][7]
-
Particle Size: A smaller particle size of the plant material increases the surface area for extraction.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Extraction Yield | Improper solvent polarity. | Test a range of solvents (e.g., hexane, ethyl acetate (B1210297), ethanol, methanol) or solvent mixtures.[3] |
| Insufficient extraction time or temperature. | Systematically increase the extraction time and temperature, monitoring the yield and purity at each step.[5][10] | |
| Incomplete cell wall disruption. | Ensure the plant material is finely ground. Consider using enzyme-assisted extraction to break down cell walls. | |
| Degradation of this compound | High extraction temperature. | Use lower temperatures for extraction or employ non-thermal methods like maceration or UAE at controlled temperatures. |
| Presence of degrading enzymes. | Blanching the plant material before extraction can deactivate enzymes. | |
| Inappropriate pH. | Ensure the pH of the solvent is suitable for the stability of this compound. | |
| Co-extraction of a High Amount of Impurities | Non-selective solvent. | Employ a sequential extraction with solvents of increasing polarity. For example, a pre-extraction with a non-polar solvent can remove lipids.[3] |
| Inefficient purification method. | Optimize the chromatographic purification step. Consider using different stationary and mobile phases. Macroporous resins can also be effective for initial cleanup.[11][12] | |
| Difficulty in Isolating this compound from the Crude Extract | Presence of interfering compounds. | Use a multi-step purification process, such as a combination of liquid-liquid extraction and column chromatography. |
| Low concentration of the target compound. | Increase the amount of starting plant material or optimize the extraction to enrich the crude extract. |
Experimental Protocols
Protocol 1: General Solvent Extraction for this compound
This protocol provides a general guideline for the extraction of this compound. Optimization of specific parameters is recommended.
-
Preparation of Plant Material:
-
Air-dry the aerial parts (leaves and stems) of Euonymus japonicus.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General Approach):
-
The crude extract can be further purified using column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents such as hexane-ethyl acetate or chloroform-methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Protocol 2: Acid-Base Extraction for Alkaloids
This method is selective for alkaloids.
-
Acidic Extraction:
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 1% HCl in water) for several hours.[4]
-
Filter the mixture. The acidic aqueous phase will contain the alkaloid salts.
-
-
Basification and Liquid-Liquid Extraction:
-
Make the acidic aqueous extract alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.[7]
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.[13] The free base form of the alkaloids will move into the organic phase.
-
-
Concentration and Purification:
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Separate and combine the organic layers.
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Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the crude alkaloid extract.
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Proceed with chromatographic purification as described in Protocol 1.
-
Data Presentation
Table 1: Illustrative Yield of Crude Alkaloid Extract from Euonymus sp. under Different Extraction Conditions.
Disclaimer: The following data is illustrative and based on general principles of alkaloid extraction. Actual yields will vary depending on the specific plant material, season of collection, and precise experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Crude Alkaloid Yield (%) |
| Maceration | 70% Ethanol | 25 | 48 | 1.5 - 2.5 |
| Soxhlet | 70% Ethanol | 70-80 | 8 | 2.0 - 3.5 |
| UAE | 70% Ethanol | 50 | 0.5 | 2.5 - 4.0 |
| Acid-Base | 1% HCl / Chloroform | 25 | 24 | 1.0 - 2.0 |
Visualizations
References
- 1. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. aktpublication.com [aktpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. journalofmedula.com [journalofmedula.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of Dihydro-β-Agarofuran Sesquiterpenoids
Disclaimer: The total synthesis of Euojaponine D has not been extensively reported in publicly available literature. This guide is based on established strategies and documented challenges in the synthesis of closely related, structurally complex dihydro-β-agarofuran (DHβAF) natural products, such as euonyminol and isocelorbicol. These compounds share the same core tricyclic architecture and present similar synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of dihydro-β-agarofuran sesquiterpenoids like this compound?
A1: The synthesis of the DHβAF core is a significant challenge due to its rigid tricyclic structure, high degree of oxygenation, and numerous contiguous stereocenters. Key difficulties include:
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Stereocontrolled construction of the trans-fused decalin ring system.
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Diastereoselective formation of the tetrahydrofuran (B95107) ring.
-
Installation of the quaternary stereocenter at the C10 position.
-
Regio- and stereoselective introduction of multiple hydroxyl groups.
-
Late-stage manipulations of sensitive functional groups.
Q2: What are some common strategies for constructing the tricyclic core of DHβAFs?
A2: Several successful strategies have been employed, often involving a phased construction of the A, B, and C rings. Common approaches include:
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Intramolecular Diels-Alder reactions to establish the decalin core with good stereocontrol.
-
Ring-closing metathesis (RCM) to form the A-ring.[1][2][3][4]
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Intramolecular iodoetherification or oxyalkylation to construct the tetrahydrofuran C-ring.[1][5][6]
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A dearomative oxidation/cyclization approach to rapidly build the tricyclic system.
Q3: How can the C10 quaternary stereocenter be effectively installed?
A3: The C10 quaternary center is a significant hurdle. Successful methods often rely on stereoselective intramolecular reactions. Key examples include:
-
A highly diastereoselective intramolecular alkene oxyalkylation .[5][6]
-
A copper-catalyzed cyclization of an α-diazo acetoacetate .[7]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Tetrahydrofuran Ring Closure
The formation of the tetrahydrofuran C-ring often proceeds via an intramolecular cyclization. Poor stereoselectivity can arise from competing transition states.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Flexible transition state in acid-catalyzed cyclization. | Screen a variety of Lewis and Brønsted acids (e.g., BF₃·OEt₂, CSA, PPTS). | Different acids can promote different cyclization pathways and transition state geometries. |
| Sub-optimal substrate conformation. | Modify protecting groups on nearby hydroxyls to sterically bias the desired cyclization trajectory. | Bulky protecting groups can lock the conformation of the substrate, favoring one cyclization pathway over another. |
| Competing 5-exo vs. 6-endo cyclization pathways in epoxide opening. | Employ a Nicholas reaction to favor the 6-endo cyclization for THP ring formation, which can be analogous for THF rings. | The cobalt-alkyne complex can provide neighboring group assistance to direct the desired ring closure. |
| Lack of pre-organization in the cyclization precursor. | Redesign the synthetic route to incorporate a substrate with reduced conformational flexibility leading up to the cyclization step. | A more rigid substrate will have a higher propensity for a single, low-energy transition state. |
Experimental Protocol: Intramolecular Iodoetherification for Tetrahydrofuran Ring Formation
This protocol is adapted from methodologies used in the synthesis of complex DHβAFs.[1]
-
Substrate Preparation: Dissolve the unsaturated alcohol precursor (1.0 equiv) in an appropriate solvent such as CH₂Cl₂ or THF to a concentration of 0.01-0.05 M.
-
Reagent Addition: Cool the solution to 0 °C. Add N-iodosuccinimide (NIS) (1.2-1.5 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cyclized product.
Logical Workflow for Troubleshooting Tetrahydrofuran Ring Closure
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Poor Yield in the Construction of the trans-Decalin System
The formation of the trans-fused decalin ring is thermodynamically favored over the cis-isomer, but achieving this under kinetic control can be challenging, especially in complex systems.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Unfavorable facial selectivity in a Diels-Alder reaction. | Utilize a chiral auxiliary on the dienophile to block one face of the molecule. | A chiral auxiliary can provide the necessary steric hindrance to direct the approach of the diene. |
| Low efficiency in a Robinson annulation sequence. | Optimize the Michael addition and aldol (B89426) condensation steps separately before attempting a one-pot procedure. | Individual optimization of each step can identify problematic transformations and improve overall yield. |
| Poor stereocontrol in the reduction of an enone precursor to the trans-decalin. | Employ dissolving metal reduction (e.g., Na/NH₃) for thermodynamic control. | This method allows for the formation of the more stable trans-fused system via enolate intermediates. |
| Steric hindrance from existing stereocenters impeding cyclization. | Re-evaluate the order of ring construction. It may be advantageous to form the decalin system earlier in the synthesis. | Early formation of the decalin can prevent steric clashes that arise from substituents added in earlier steps. |
Experimental Workflow: Diels-Alder Approach to the Decalin Core
Caption: Workflow for trans-decalin synthesis via Diels-Alder.
Problem 3: Unsuccessful Late-Stage Hydroxyl Group Installation or Manipulation
The highly oxygenated nature of DHβAFs means that late-stage functional group interconversions are common and fraught with challenges such as lack of selectivity and unexpected rearrangements.
| Potential Cause | Troubleshooting Suggestion | Quantitative Data Example (Hypothetical) |
| Lack of regioselectivity in hydroxylation. | Use directing groups (e.g., adjacent silyl (B83357) ethers) to guide oxidizing agents to the desired position. | Directed oxidation: 85% yield, >20:1 dr. Undirected oxidation: 40% yield, 3:1 mixture of isomers. |
| Unexpected α-ketol rearrangement during oxidation.[5][6] | Carefully select the oxidant and reaction conditions. For example, use of DMDO at low temperatures might be preferred over PCC or Swern oxidation. | DMDO at -40 °C: 90% desired product. PCC at rt: 60% desired product, 30% rearranged product. |
| Steric hindrance preventing access to a specific hydroxyl group for protection or acylation. | Employ less sterically demanding reagents (e.g., trimethyloxonium (B1219515) tetrafluoroborate (B81430) for methylation vs. methyl iodide). Screen a variety of activating agents for acylation (e.g., DCC, EDC, Yamaguchi esterification). | Acylation with Ac₂O/DMAP: No reaction. Acylation via Yamaguchi conditions: 75% yield. |
| Global deprotection leading to decomposition. | Utilize an orthogonal protecting group strategy from the outset of the synthesis to allow for selective deprotection under mild conditions. | N/A |
Signaling Pathway Analogy: Protecting Group Strategy
This diagram illustrates the logic of an orthogonal protecting group strategy, which is crucial for managing multiple hydroxyl groups.
Caption: Orthogonal protecting group strategy for selective deprotection.
References
- 1. Total Synthesis of Euonymine and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Total Synthesis of (-)-Isocelorbicol and Its Elaboration to Natural Dihydro-β-agarofuran Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Euonyminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Herzon Synthesis of Euonyminol [organic-chemistry.org]
Technical Support Center: Euojaponine D Solubility and Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euojaponine D. Our goal is to help you overcome challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
Q2: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous assay buffer. What is happening?
A2: This is a common issue when working with hydrophobic compounds like this compound. While it may be soluble in 100% DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment. The high concentration of water, a poor solvent for this compound, can cause the compound to precipitate out of the solution. The final concentration of DMSO in your assay should be kept as low as possible to minimize its own biological effects.
Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A3: The safe concentration of DMSO is cell-type dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, with many studies suggesting that concentrations as low as 0.1% are preferable to avoid off-target effects.[2][4][5] Higher concentrations of DMSO (typically above 1%) can lead to cytotoxicity, inhibition of cell proliferation, and other cellular changes that can interfere with your experimental results.[2][4][5] It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I use other organic solvents to dissolve this compound for my biological assays?
A4: While this compound is soluble in other organic solvents like ethanol, these are generally more cytotoxic to cells than DMSO. If you must use an alternative, it is critical to determine the maximum tolerable concentration for your specific cell line. For most cell-based assays, DMSO remains the solvent of choice for initial stock solutions due to its relatively lower toxicity at low concentrations.
Troubleshooting Guide: Improving this compound Solubility
This guide provides several methods to improve the solubility of this compound in your aqueous-based biological assays.
Issue 1: Precipitation of this compound in Aqueous Buffer
Solution 1: Optimize DMSO Concentration
Before exploring more complex methods, ensure you are using the lowest effective concentration of this compound and the lowest possible final concentration of DMSO.
Solution 2: Use of Co-solvents
A co-solvent can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), or Ethanol.
-
General Protocol: Prepare a concentrated stock of this compound in 100% DMSO. Then, prepare an intermediate dilution in the chosen co-solvent before the final dilution into your aqueous assay buffer. This two-step dilution can sometimes prevent precipitation.
-
Caution: Always perform a vehicle control with the same final concentrations of DMSO and the co-solvent to assess any effects on your assay.
Solution 3: Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[6][7][8][9][10] Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7]
Issue 2: Inconsistent Assay Results
Inconsistent results can often be traced back to poor solubility and precipitation of the test compound.
Solution: Prepare Fresh Dilutions
Do not store diluted aqueous solutions of this compound for extended periods, as the compound may slowly precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment.
Quantitative Data Summary
| Compound Type | Solvent System | Reported Solubility Increase |
| Sesquiterpene Lactones | Aqueous solution with cyclodextrins | 100 to 4600-fold increase compared to water alone.[11] |
| Pyridazinone Derivative | DMSO/Water mixture (90/10 w/w) | Mole fraction solubility of ~0.3 at 298.2 K.[12] |
| Flavonoid (Naringin) | DMSO/Water mixture (50/50 w/w) | Significantly higher solubility than in pure water. |
| Hyperoside | Aqueous solution with 2-hydroxypropyl-β-cyclodextrin | 9-fold increase in water solubility.[5][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Preparation of Primary Stock Solution (e.g., 10 mM in 100% DMSO):
-
Weigh out the required amount of this compound powder.
-
Dissolve it in an appropriate volume of high-purity, sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the primary stock solution.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in your assay is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Vortex gently after each dilution step.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to β-cyclodextrin or HP-β-cyclodextrin is a common starting point.
-
Procedure:
-
Accurately weigh the this compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water-miscible solvent (e.g., ethanol) to form a paste.
-
Gradually add the this compound to the paste while continuously grinding with a pestle.
-
Knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid paste in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved aqueous solubility.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving this compound solubility.
Potential Signaling Pathways Modulated by Sesquiterpene Alkaloids
While the specific molecular targets of this compound are not well-characterized, related sesquiterpene alkaloids have been shown to exert anti-inflammatory and pro-apoptotic effects. The following diagrams illustrate the general signaling pathways that may be affected.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
Intrinsic Apoptosis Pathway
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 13. Effects of flavonoids on cell proliferation and caspase activation in a human colonic cell line HT29: an SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Euojaponine D purification troubleshooting and impurity profiling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the purification and impurity profiling of Euojaponine D, a complex alkaloid isolated from Euonymus japonica.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it isolated?
A1: this compound is a sesquiterpenoid alkaloid.[2] It is primarily isolated from the plant Euonymus japonica.[1]
Q2: What are the general steps for the extraction and purification of this compound?
A2: The general workflow involves extraction from the plant material, followed by a series of purification steps. This typically includes solvent extraction, acid-base partitioning to separate alkaloids from other compounds, and chromatographic techniques for final purification.[3][4]
Q3: I am experiencing a low yield of this compound during extraction. What are the possible causes and solutions?
A3: Low yields can be attributed to several factors, including the choice of solvent, extraction time, and temperature. For alkaloids, using a solvent like methanol (B129727) or ethanol (B145695) can be effective as they can dissolve both the free base and salt forms of the alkaloid.[4][5] Optimizing the extraction parameters and using techniques like ultrasound-assisted extraction can improve the yield.
Q4: My purified this compound sample shows multiple spots on a TLC plate. What could be the reason?
A4: Multiple spots on a TLC plate indicate the presence of impurities. These could be other alkaloids with similar structures from the Euonymus genus, or degradation products formed during the extraction and purification process.[6] Further purification using techniques like preparative HPLC is recommended.
Q5: What analytical techniques are suitable for the impurity profiling of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling of pharmaceutical compounds.[7] Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification and quantification of impurities.[2] Other techniques like Gas Chromatography (GC) can be used for analyzing residual solvents.[7]
Troubleshooting Guides
Low Yield During Purification
| Problem | Possible Cause | Recommended Solution |
| Low recovery after column chromatography | Inappropriate stationary or mobile phase. | For alkaloids, a silica (B1680970) gel column is common.[5] Experiment with different solvent systems, starting with a non-polar solvent and gradually increasing polarity. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common starting point.[5] |
| Co-elution of this compound with impurities. | Optimize the gradient elution profile in your chromatography. Consider using a different type of chromatography, such as ion-exchange chromatography, which separates compounds based on charge.[8] | |
| Degradation of this compound on the column. | Some alkaloids can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) as the stationary phase. Also, minimize the time the compound spends on the column. |
Presence of Impurities in the Final Product
| Problem | Possible Cause | Recommended Solution |
| Broad peaks in HPLC chromatogram | Poor separation or presence of multiple closely related impurities. | Optimize the HPLC method. Adjust the mobile phase composition, pH, and gradient. Using a high-resolution column can also improve peak shape.[9] |
| Appearance of new peaks in the chromatogram upon storage | Degradation of this compound. | Store the purified compound under inert atmosphere, protected from light, and at low temperatures to minimize degradation. |
| Identification of unknown impurities | By-products from the extraction process or co-extracted natural products. | Utilize hyphenated techniques like LC-MS/MS or LC-NMR to elucidate the structure of the unknown impurities.[2] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Plant Material Preparation: Air-dry the leaves and stems of Euonymus japonica and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the alkaloids.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar compounds.
-
Adjust the pH of the aqueous layer to 9-10 using a base like ammonium (B1175870) hydroxide.
-
Extract the alkaline solution multiple times with a solvent like dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.[3][4]
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound extract.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide a good separation of this compound from many of its potential impurities. For preparative purification, the method can be scaled up to a larger diameter column.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for impurity profiling of this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. idtdna.com [idtdna.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of Euojaponine D in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Euojaponine D in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides & FAQs
Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation, loss of activity). What are the likely causes?
A1: Degradation of this compound, a sesquiterpenoid alkaloid, can be triggered by several factors.[1][2][3][4][5] Based on its chemical class, the most probable causes include:
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Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce decomposition.
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents, for instance, may participate in degradation reactions.
Q2: How can I assess the stability of my this compound solution?
A2: A systematic way to assess stability is by conducting forced degradation studies.[6][7][8][9] These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and establish its stability profile. Key stress conditions to investigate include:
-
pH: Incubate solutions at a range of pH values (e.g., pH 2, 7, and 10).
-
Temperature: Expose solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide.
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp).
The extent of degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
A3: To enhance the stability of this compound solutions, consider the following best practices:
-
Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If an aqueous solution is necessary, use a buffered solution at an optimal pH (to be determined by stability studies).
-
pH Control: Maintain the pH of aqueous solutions within a stable range, which for many natural products is often near neutral (pH 6-8).
-
Temperature Control: Store stock solutions and experimental samples at low temperatures, such as 2-8°C or -20°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: I have identified degradation products in my this compound sample. How can I characterize them?
A4: Characterization of degradation products typically involves a combination of chromatographic and spectroscopic techniques. A common workflow includes:
-
Separation: Isolate the degradation products from the parent compound using preparative HPLC.
-
Identification: Elucidate the structures of the isolated impurities using techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information.
-
Data Presentation
The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating how to present quantitative stability data.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 100.0 | 65.2 | 34.8 |
| 7.0 | 100.0 | 95.8 | 4.2 |
| 10.0 | 100.0 | 78.5 | 21.5 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.1 | 0.9 |
| 25 | 100.0 | 95.8 | 4.2 |
| 40 | 100.0 | 85.3 | 14.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled incubator
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Photodegradation: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL. Expose to a light source in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. This compound|CAS 128397-42-2|DC Chemicals [dcchemicals.com]
- 2. biorlab.com [biorlab.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpenoid alkaloid from Acroptilon repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Euojaponine D Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of Euojaponine D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound is a complex sesquiterpenoid alkaloid isolated from Euonymus japonicus[1][2][3]. Its intricate structure, which includes multiple ester groups, a pyridine (B92270) ring, and several hydroxyl and acetyl groups, makes it susceptible to chemical degradation[][5]. Improper storage can lead to the loss of compound integrity, affecting experimental results, bioactivity assays, and overall research outcomes.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the primary factors likely to cause degradation are:
-
Hydrolysis: The presence of multiple ester linkages makes the molecule prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or by the presence of moisture.
-
Oxidation: The pyridine ring and secondary alcohol groups could be susceptible to oxidation, especially in the presence of oxygen and light.
-
Photodegradation: Many complex organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (long-term) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| 2-8°C (short-term) | Suitable for samples that will be used within a few days. | |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes the risk of oxidation. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an old sample. | Degradation of this compound. | 1. Verify the purity of the sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS). 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Review storage conditions to ensure they align with the recommendations. |
| Appearance of new peaks in chromatogram. | Formation of degradation products. | 1. Analyze the new peaks using mass spectrometry (MS) to identify potential degradation products. 2. Consider performing a forced degradation study to intentionally generate and identify degradation products, which can then be used as markers for instability. |
| Change in physical appearance (e.g., color). | Oxidation or other chemical transformation. | 1. Discard the sample as its integrity is compromised. 2. Ensure future samples are stored under an inert atmosphere and protected from light. |
| Inconsistent results between experiments. | Partial degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment or for use within a short, defined period. 2. If stock solutions need to be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store at -20°C or lower. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Storage
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, as this compound is soluble in it) to achieve the desired concentration[].
-
Gently vortex or sonicate until the compound is completely dissolved.
-
If long-term storage is intended, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Seal the vial tightly. For screw-cap vials, ensure the cap has a chemically resistant liner.
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific instrument and column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for complex alkaloids is a gradient of acetonitrile (B52724) and water, both with 0.1% formic acid or trifluoroacetic acid.
-
Column: A C18 reversed-phase column is a good starting point.
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in the mobile phase to a suitable concentration for UV detection.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to obtain the UV spectrum of the peak.
-
Analysis: Integrate the peak area of this compound and any impurity peaks. Purity can be estimated by the relative peak area.
Visualizations
References
Troubleshooting inconsistent results in Euojaponine D bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euojaponine D. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common challenge when working with natural products like this compound, a sesquiterpenoid pyridine (B92270) alkaloid. Several factors can contribute to this variability.
Troubleshooting Guide for Inconsistent IC50 Values:
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility | This compound, being a complex alkaloid, may have limited aqueous solubility. Precipitation in culture media can lead to variable effective concentrations. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) at a high concentration.- Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.- Visually inspect for precipitation after dilution in media. If observed, consider using a solubilizing agent or a different solvent system. |
| Cell Line Viability and Passage Number | The health and passage number of your cell line can significantly impact its sensitivity to cytotoxic agents. Cells at high passage numbers may exhibit altered growth rates and drug responses. | - Use cells with low passage numbers and ensure they are in the logarithmic growth phase at the time of the assay.- Regularly check cell viability and morphology. |
| Assay-Specific Interferences | Sesquiterpenoid pyridine alkaloids can potentially interfere with certain assay components. For example, they might interact with assay reagents or exhibit intrinsic fluorescence. | - If using a colorimetric assay like MTT, run a control plate with this compound in cell-free media to check for direct reduction of the MTT reagent.- For fluorescence-based assays, measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths. |
| Incubation Time | The duration of exposure to this compound can influence the observed cytotoxicity. | - Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and experimental goals. |
Reported IC50 Values for Sesquiterpenoid Pyridine Alkaloids (for reference):
| Compound | Cell Line(s) | Assay Type | Reported IC50 (µM) |
| This compound | Not Specified | Not Specified | 6.12 (in 24h) |
| This compound | Not Specified | Not Specified | 29.75 |
| Tripfordine A | HEK293/NF-κB-Luc | NF-κB Inhibition | 0.74[1] |
| Wilfordatine K | HEK293/NF-κB-Luc | NF-κB Inhibition | 1.64 |
| Wilfordatine E | HEK293/NF-κB-Luc | NF-κB Inhibition | 8.75[1] |
Note: The IC50 values for this compound are from commercial sources and lack detailed experimental context. The values for related compounds are provided for comparative purposes.
Q2: Our anti-inflammatory assays with this compound are showing poor reproducibility. How can we improve this?
A2: Poor reproducibility in anti-inflammatory assays, such as those measuring nitric oxide (NO) production, can stem from several sources.
Troubleshooting Guide for Poor Reproducibility in Anti-inflammatory Assays:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Inflammatory Stimulus | The concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can vary between experiments. | - Use a fresh, high-quality source of LPS and prepare aliquots to avoid repeated freeze-thaw cycles.- Titrate the LPS concentration to determine the optimal dose for inducing a robust and consistent inflammatory response in your cell model. |
| Cell Density and Plating | Variations in cell seeding density can lead to differences in the inflammatory response. | - Ensure a uniform single-cell suspension before plating.- Use a consistent cell number per well and allow cells to adhere and stabilize before treatment. |
| Griess Reagent Stability | The Griess reagent, used for measuring nitrite (B80452) (a proxy for NO), can degrade over time. | - Prepare the Griess reagent fresh for each experiment.- Protect the reagent from light. |
| Interference with Nitrite Measurement | Components in the culture medium or the compound itself may interfere with the Griess reaction. | - Run a control with this compound in cell-free, nitrite-containing medium to check for interference with the Griess reagent. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is a general guideline for assessing the anti-inflammatory activity of this compound by measuring NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be used to quantify the nitrite concentration in the samples.
-
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related sesquiterpenoid pyridine alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: Experimental workflow for an MTT cytotoxicity assay.
Logical Relationships
Caption: Logical relationship of potential issues in this compound bioassays.
References
Technical Support Center: Method Development for Resolving Euojaponine D Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the resolution of Euojaponine D isomers. Given the complexity of this natural product, this guide focuses on established strategies for chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation important?
This compound is a complex alkaloid isolated from Euonymus japonica.[1] Due to its multiple chiral centers, this compound can exist as numerous stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[2][3] These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[4] Different isomers can exhibit significantly different pharmacological activities and toxicities. Therefore, resolving these isomers is crucial for accurate biological evaluation and drug development.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for separating complex natural product isomers like those of this compound.[5][6]
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HPLC with CSPs: Offers a wide variety of chiral stationary phases that can provide high selectivity for different types of isomers.[5][7] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of alkaloids.[8][9]
-
SFC: This technique uses supercritical CO2 as the primary mobile phase, often with a co-solvent. SFC is known for being faster, using less organic solvent ("greener"), and often providing better resolution for chiral compounds compared to HPLC.[6]
Q3: I am not seeing any separation of my this compound isomer mixture. What should I do first?
When there is a complete lack of separation, it's essential to review the fundamentals of your setup:
-
Confirm the Column: Ensure you are using a chiral stationary phase (CSP) appropriate for alkaloid separations. Polysaccharide-based columns are a recommended starting point.[8]
-
Check Mobile Phase Compatibility: Verify that your mobile phase is compatible with the CSP. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol).
-
Column Equilibration: Ensure the column has been thoroughly equilibrated with the mobile phase. Chiral separations can require longer equilibration times.
-
Review Injection Solvent: The sample should be dissolved in a solvent that is weak or identical to the mobile phase to prevent peak distortion.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-eluting Peaks
If you observe broad peaks or incomplete separation of isomers, consider the following optimization steps.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Mobile Phase Composition | In Normal Phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) from 5% to 20%. | A lower percentage of the alcohol modifier generally increases retention time and can improve resolution. Finding the optimal balance is key. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Chiral separations often benefit from lower flow rates, which can enhance the interaction between the analytes and the CSP, leading to better resolution. |
| Temperature | Test a range of temperatures (e.g., 15°C, 25°C, 40°C) using a column oven. | Temperature can have a significant and unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution. |
| Choice of Modifier | Switch the alcohol modifier (e.g., from isopropanol to ethanol). | Different modifiers can alter the chiral recognition mechanism, sometimes even reversing the elution order of the isomers. |
| Chiral Stationary Phase | Screen different types of CSPs (e.g., amylose-based vs. cellulose-based). | Different CSPs have different chiral recognition mechanisms, and one may be significantly better for your specific isomers. |
Issue 2: Peak Tailing
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase for basic compounds like alkaloids. |
| Column Overload | Dilute the sample and inject a smaller volume. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer. |
Issue 3: Irreproducible Retention Times
Shifts in retention time can indicate instability in the chromatographic system.
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase | Prepare fresh mobile phase daily and ensure accurate mixing. Use an HPLC-grade solvent. |
| Temperature Fluctuations | Use a column oven to maintain a constant and uniform temperature. |
| Insufficient Equilibration | Allow for longer column equilibration times, especially when changing the mobile phase. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases for this compound Isomers
This protocol outlines a systematic approach to identifying a promising starting point for method development.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in the initial mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Column Selection: Use a set of screening columns with different polysaccharide-based CSPs (e.g., Cellulose-based, Amylose-based).
-
Initial Chromatographic Conditions:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column and equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat this process for each screening column.
-
-
Data Analysis:
-
Evaluate the chromatograms for any signs of peak separation (e.g., peak broadening, shoulders, or partial separation).
-
Calculate the resolution (Rs) for any separated peaks.
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
-
Protocol 2: Method Optimization for Baseline Resolution
Once a promising column and mobile phase have been identified, this protocol can be used to achieve baseline separation.
-
Mobile Phase Optimization:
-
Using the best column and alcohol modifier from the screening, prepare a series of mobile phases with varying modifier concentrations (e.g., 5%, 8%, 10%, 12%, 15%).
-
Inject the sample with each mobile phase composition and record the retention times and resolution.
-
Plot resolution versus modifier percentage to find the optimal concentration.
-
-
Flow Rate Optimization:
-
Using the optimal mobile phase, inject the sample at different flow rates (e.g., 1.2 mL/min, 1.0 mL/min, 0.8 mL/min, 0.6 mL/min).
-
Evaluate the effect on resolution and analysis time.
-
-
Temperature Optimization:
-
Using the optimal mobile phase and flow rate, test different column temperatures (e.g., 15°C, 25°C, 35°C, 45°C).
-
Select the temperature that provides the best balance of resolution and peak shape.
-
Data Presentation
The following tables represent hypothetical data that could be generated during the method development process for two isomers of this compound.
Table 1: Initial CSP Screening Results
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Cellulose-CSP 1 | Hexane:IPA (90:10) | 8.2 | 8.2 | 0 |
| Cellulose-CSP 1 | Hexane:EtOH (90:10) | 9.5 | 9.9 | 0.8 |
| Amylose-CSP 2 | Hexane:IPA (90:10) | 10.1 | 11.0 | 1.2 |
| Amylose-CSP 2 | Hexane:EtOH (90:10) | 12.3 | 12.8 | 0.9 |
Based on this hypothetical data, Amylose-CSP 2 with Hexane:IPA would be chosen for further optimization.
Table 2: Optimization of Mobile Phase on Amylose-CSP 2
| Hexane:IPA Ratio (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95:5 | 15.4 | 17.1 | 1.8 |
| 92:8 | 12.1 | 13.5 | 1.6 |
| 90:10 | 10.1 | 11.0 | 1.2 |
| 85:15 | 7.8 | 8.4 | 1.0 |
This data suggests that a lower percentage of Isopropanol (IPA) improves resolution, with 5% providing baseline separation (Rs > 1.5).
Visualizations
Caption: Experimental workflow for resolving this compound isomers.
References
- 1. biorlab.com [biorlab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stereoisomerism - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing HPLC Parameters for Euojaponine D Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Euojaponine D.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Method Development & Optimization
-
Q: Where should I start with developing an HPLC method for this compound?
-
A: A good starting point for method development for this compound, a sesquiterpenoid pyridine (B92270) alkaloid, is a reverse-phase C18 column with a gradient elution using acetonitrile (B52724) and water, both containing a small amount of acid like formic or trifluoroacetic acid to improve peak shape. A photodiode array (PDA) detector is recommended for spectral analysis and peak purity assessment.
-
-
Q: What are the key parameters to optimize for better separation?
-
A: The most critical parameters to optimize are the mobile phase composition (gradient slope and organic solvent), column temperature, and flow rate. Fine-tuning these will significantly impact resolution, peak shape, and analysis time.
-
2. Troubleshooting Common HPLC Issues
-
Q: I'm observing significant peak tailing for this compound. What could be the cause and how can I fix it?
-
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
Solution 3: Lower Sample Concentration: High sample concentration can lead to column overload and peak tailing. Try diluting your sample.
-
-
-
Q: My retention times for this compound are shifting between injections. What should I check?
-
A: Retention time variability can stem from several factors:
-
Check for Leaks: Ensure all fittings in the HPLC system are secure and there are no leaks.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation for each run.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.
-
-
-
Q: I am seeing broad peaks with poor resolution. How can I improve this?
-
A: Poor resolution and broad peaks can be addressed by:
-
Optimizing the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Reducing the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
-
Trying a Different Stationary Phase: If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase.
-
-
-
Q: There is no peak appearing for this compound. What are the possible reasons?
-
A: Several issues could lead to a complete absence of the peak:
-
Incorrect Wavelength: Ensure the detector wavelength is set appropriately for this compound. A UV scan of a standard solution will help determine the optimal wavelength.
-
Sample Degradation: this compound may be unstable in the sample solvent. Prepare fresh samples and analyze them promptly.
-
Injector Issue: There might be a blockage in the injector or the sample loop may not be filling correctly.
-
Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to pass through the column unretained and potentially co-elute with the solvent front.
-
-
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-50% B over 30 min, then 50-90% B over 10 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter. |
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry of this compound
| Mobile Phase Modifier | Peak Asymmetry Factor |
| None | 2.1 |
| 0.1% Acetic Acid | 1.5 |
| 0.1% Formic Acid | 1.2 |
| 0.05% Trifluoroacetic Acid | 1.1 |
Table 2: Influence of Column Temperature on Retention Time and Resolution
| Column Temperature (°C) | Retention Time (min) | Resolution (from nearest impurity) |
| 25 | 22.5 | 1.8 |
| 30 | 21.2 | 2.1 |
| 35 | 20.1 | 1.9 |
| 40 | 19.3 | 1.7 |
Visualizations
Caption: HPLC method development workflow for this compound.
Validation & Comparative
A Comparative Analysis of the Insecticidal Potential of Euojaponine D and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides is a paramount challenge in modern agriculture and public health. Natural products, with their vast structural diversity and evolutionary refinement, offer a promising reservoir for novel pest control agents. Among these, Euojaponine D, a sesquiterpene alkaloid derived from plants of the Euonymus genus, has garnered interest for its potential insecticidal properties, characteristic of the Celastraceae family. This guide provides a comparative overview of the insecticidal activity of compounds closely related to this compound against a significant agricultural pest, the oriental armyworm (Mythimna separata), and contrasts their efficacy with that of commonly used synthetic pesticides.
Disclaimer: Direct quantitative insecticidal activity data for this compound is not currently available in peer-reviewed literature. Therefore, this comparison utilizes data for closely related sesquiterpene esters, Ejaponine A and Ejaponine B, isolated from Euonymus japonicus, as proxies to provide an initial assessment of the potential efficacy of this class of compounds.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the available lethal dose (LD50) and lethal concentration (LC50) values for Ejaponine A, Ejaponine B, and several synthetic pesticides against the lepidopteran pest, Mythimna separata. It is crucial to note the variations in the application methods (topical application vs. dietary intake) as this significantly influences the dosage and interpretation of toxicity.
| Compound Class | Active Ingredient | Target Pest | Application Method | Potency (LD50/LC50) | Source |
| Natural Product (Sesquiterpene Ester) | Ejaponine A | Mythimna separata | Topical Application | 89.2 µg/g | [1] |
| Natural Product (Sesquiterpene Ester) | Ejaponine B | Mythimna separata | Topical Application | 98.6 µg/g | [1] |
| Synthetic Pyrethroid | Lambda-cyhalothrin | Mythimna separata | Dietary | LC50 of 2.68 mg/L | [2] |
| Organophosphate | Chlorpyrifos (B1668852) | General Insects | Oral (Rat) | LD50 of 135 mg/kg | [3] |
| Synthetic Pyrethroid | Deltamethrin (B41696) | General Insects | Oral (Rat) | LD50 > 5000 mg/kg (aqueous vehicle) | [4] |
| Botanical Insecticide | Chlorogenic Acid | Mythimna separata | Dietary | LC50 of 26.29 mg/mL | [5][6] |
| Diamide Insecticide | Chlorantraniliprole | Mythimna separata | Dietary | Highly effective at 50 mg/L | [7] |
Experimental Protocols
To ensure a clear understanding of the presented data, the methodologies employed in the cited studies are detailed below.
Protocol for a Topical Application Bioassay (for Ejaponine A and B)
This method assesses the toxicity of a substance when applied directly to the insect's cuticle.
-
Insect Rearing: Larvae of Mythimna separata are reared on an artificial diet under controlled laboratory conditions (e.g., 25±1°C, 70-80% relative humidity, 16L:8D photoperiod).
-
Compound Preparation: The test compounds (Ejaponine A and B) are dissolved in an appropriate solvent, typically acetone, to create a series of graded concentrations.
-
Application: A specific volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of pre-weighed third-instar larvae using a micro-applicator. Control groups are treated with the solvent alone.
-
Observation: Treated larvae are transferred to individual containers with a sufficient amount of artificial diet. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: The LD50 value, the dose required to kill 50% of the test population, is calculated using probit analysis.
Protocol for a Dietary Bioassay (for Synthetic Pesticides)
This method evaluates the toxicity of a compound when ingested by the insect.
-
Insect Rearing: As described in the topical application protocol.
-
Diet Preparation: The synthetic pesticide is incorporated into the artificial diet at various concentrations. The pesticide is typically dissolved in a small amount of solvent and then thoroughly mixed with the diet before it solidifies. A control diet containing only the solvent is also prepared.
-
Exposure: Newly hatched (neonate) or early instar larvae are placed in individual wells of a bioassay tray containing a small cube of the treated diet.
-
Observation: The trays are maintained under controlled environmental conditions. Mortality and larval weight are recorded after a set period, often 7 days.
-
Data Analysis: The LC50 value, the concentration required to kill 50% of the test population, is determined through probit analysis.
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes involved in evaluating insecticidal compounds, the following diagrams have been generated.
Caption: Workflow of a typical insecticidal bioassay.
Caption: Simplified mode of action for natural alkaloids vs. pyrethroids.
References
- 1. Insecticidal Activity and Synergistic Combinations of Ten Different Bt Toxins against Mythimna separata (Walker) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 4. npic.orst.edu [npic.orst.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. The insecticidal effect of the botanical insecticide chlorogenic acid on Mythimna separata (Walker) is related to changes in MsCYP450 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural Insecticides from Euonymus Species: Euojaponine D and Other Bioactive Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse and potent bioactive compounds, many of which exhibit significant insecticidal properties. Among these, sesquiterpenoid alkaloids have emerged as a promising class of natural insecticides. This guide provides a comparative overview of Euojaponine D and other insecticidal compounds isolated from various Euonymus species, supported by available experimental data.
Overview of Key Insecticidal Compounds
Recent research has led to the isolation and characterization of several insecticidal alkaloids from different Euonymus species. These compounds, primarily sesquiterpenoid esters and pyridine (B92270) alkaloids, demonstrate varying degrees of toxicity against different insect pests. This guide focuses on a selection of these compounds for which insecticidal activity has been reported.
Comparative Insecticidal Activity
While comprehensive comparative data remains a subject of ongoing research, preliminary studies provide insights into the relative potency of various Euonymus-derived insecticides. The following table summarizes the available quantitative data on the insecticidal activity of selected compounds.
| Compound | Source Species | Target Insect | Bioassay Method | Activity Metric (LD50) | Citation |
| Ejaponine A | Euonymus japonicus | Oriental armyworm (Mythimna separata) | Topical Application | 89.2 µg/g | [1] |
| Ejaponine B | Euonymus japonicus | Oriental armyworm (Mythimna separata) | Topical Application | 98.6 µg/g | [1] |
| Euoverrine A | Euonymus verrucosides, E. fortunei, E. phellomana | Not specified in abstract | Not specified in abstract | Data not available in abstract | [2] |
| Euoverrine B | Euonymus verrucosides, E. fortunei, E. phellomana | Not specified in abstract | Not specified in abstract | Data not available in abstract | [2] |
| Euophelline | Euonymus verrucosides, E. fortunei, E. phellomana | Not specified in abstract | Not specified in abstract | Data not available in abstract | [2] |
| This compound | Euonymus japonica | Not specified in abstract | Not specified in abstract | Data not available in abstract | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity. Currently, specific insecticidal activity data for this compound, Euoverrine A, Euoverrine B, and Euophelline are not publicly available in the abstracts of the reviewed literature.
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the insecticidal activity of compounds from Euonymus species.
Topical Application Bioassay for Mythimna separata
This method was utilized to determine the LD50 values of Ejaponine A and Ejaponine B against the 3rd instar larvae of the Oriental armyworm (Mythimna separata).
1. Insect Rearing:
-
Mythimna separata larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70-80% relative humidity, and a 14:10 light:dark photoperiod).
2. Preparation of Test Solutions:
-
The purified compounds (Ejaponine A and B) are dissolved in a suitable solvent, typically acetone, to prepare a series of graded concentrations.
3. Application:
-
A precise volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thoracic region of each 3rd instar larva using a micro-applicator.
-
Control larvae are treated with the solvent alone.
4. Observation and Data Collection:
-
After treatment, the larvae are transferred to clean containers with a fresh food supply.
-
Mortality is recorded at specified time intervals, usually 24 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
5. Data Analysis:
-
The LD50 values are calculated using probit analysis based on the recorded mortality data across the different concentrations.
Experimental Workflow
The general workflow for isolating and evaluating natural insecticides from Euonymus species is depicted in the following diagram.
References
Structure-Activity Relationship (SAR) Studies of Euojaponine D Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical Euojaponine D analogues. As specific SAR data for this compound is not publicly available, this document serves as a template, drawing on experimental data and methodologies from studies of structurally related sesquiterpene pyridine (B92270) alkaloids. The aim is to illustrate how such a guide would be structured and the key data points required for meaningful comparison in drug discovery and development.
Data Presentation: Comparative Biological Activity of this compound Analogues
The following table summarizes the in vitro biological activities of a hypothetical series of this compound analogues. The modifications on the core structure are designed to probe the importance of different functional groups and substitution patterns on cytotoxic and anti-inflammatory activities.
| Compound | R¹ Substituent | R² Substituent | Cytotoxicity (HeLa) IC₅₀ (µM) | Anti-inflammatory (NF-κB Inhibition) IC₅₀ (µM) |
| This compound | -OH | -H | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Analogue 1 | -OCH₃ | -H | 25.8 ± 2.5 | 12.3 ± 1.5 |
| Analogue 2 | -F | -H | 12.1 ± 1.1 | 6.2 ± 0.7 |
| Analogue 3 | -OH | -Cl | 8.7 ± 0.9 | 4.1 ± 0.5 |
| Analogue 4 | -OH | -Br | 7.5 ± 0.8 | 3.8 ± 0.4 |
| Analogue 5 | -OAc | -H | 30.1 ± 3.2 | 18.9 ± 2.1 |
Data is hypothetical and for illustrative purposes only, based on typical data presentation in SAR studies of related natural products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the key experiments cited in the data table.
1. Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer) and HEK293T (human embryonic kidney) cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound analogues (0.1 to 100 µM) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated using non-linear regression analysis.
3. Anti-inflammatory Assay (NF-κB Luciferase Reporter Assay)
-
HEK293T cells were co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, the transfected cells were seeded in 96-well plates.
-
The cells were pre-treated with the this compound analogues for 2 hours before being stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity was normalized to the Renilla luciferase activity.
-
The IC₅₀ values were determined by plotting the percentage of inhibition against the log concentration of the compounds.
Visualizations: Workflows and Signaling Pathways
General Workflow for a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the typical workflow of an SAR study, from the initial lead compound to the identification of optimized analogues.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway Modulated by this compound Analogues
This diagram depicts a plausible signaling pathway that could be targeted by this compound analogues, leading to the inhibition of NF-κB.
Caption: A hypothetical signaling pathway for NF-κB activation and its inhibition.
Unveiling the Insecticidal Potential of Euojaponine D: A Comparative Analysis
For Immediate Release
Shanghai, China – December 4, 2025 – In the relentless pursuit of novel and effective pest management solutions, researchers are increasingly turning to natural compounds. Euojaponine D, a sesquiterpene pyridine (B92270) alkaloid isolated from the plant Euonymus japonicus, is emerging as a promising candidate. This guide provides a comprehensive comparison of the insecticidal spectrum of this compound with established synthetic insecticides, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
This compound belongs to a class of natural products known for their insecticidal properties. While specific data on the broad insecticidal spectrum of this compound is still emerging, studies on closely related compounds from the same plant genus and chemical class have demonstrated significant efficacy against specific agricultural pests. This guide synthesizes the available data, outlines the experimental methodologies for assessing insecticidal activity, and provides a comparative framework against conventional insecticides.
Comparative Insecticidal Efficacy
While direct, broad-spectrum comparative studies for this compound are not yet publicly available, the insecticidal activity of other sesquiterpene esters isolated from Euonymus japonicus provides a valuable benchmark. Research has demonstrated the lethal effects of these related compounds against the Oriental armyworm (Mythimna separata), a significant pest of various crops.
For a clear comparison, the following table summarizes the reported lethal dose (LD50) values for these natural compounds alongside those of widely used synthetic insecticides.
| Compound/Insecticide Class | Insect Species | LD50 / KD50 (µg/g) | Citation |
| Sesquiterpene Esters (from E. japonicus) | |||
| Ejaponine A | Mythimna separata | 89.2 | [1] |
| Ejaponine B | Mythimna separata | 98.6 | [1] |
| Compound 3 (from E. japonicus) | Mythimna separata | 181.4 | [1] |
| Compound 4 (from E. japonicus) | Mythimna separata | 109.2 | [1] |
| Sesquiterpene Pyridine Alkaloids | |||
| Celangulatin H | Mythimna separata | 80.24 | [2] |
| Celangulatin I | Mythimna separata | 96.29 | [2] |
| Known Alkaloid 4 | Mythimna separata | 50.98 | [2] |
| Synthetic Insecticides | |||
| Pyrethroids | Various | Varies significantly by compound and insect species. | |
| Neonicotinoids | Various | Varies significantly by compound and insect species. |
Note: LD50 (Lethal Dose, 50%) and KD50 (Knockdown Dose, 50%) values represent the dose required to kill or knock down 50% of a test population, respectively. A lower value indicates higher toxicity. The data for synthetic insecticides is broad and depends heavily on the specific chemical and target insect.
Experimental Protocols: Validating Insecticidal Spectrum
The determination of the insecticidal spectrum of a compound like this compound involves a series of standardized bioassays. The following is a detailed methodology based on protocols used for similar natural product insecticides.
Insect Rearing
-
Test Species: A panel of economically important insect pests should be selected, for instance:
-
Lepidoptera: Mythimna separata (Oriental armyworm), Spodoptera litura (Tobacco cutworm)
-
Coleoptera: Tribolium castaneum (Red flour beetle)
-
Hemiptera: Aphis gossypii (Cotton aphid)
-
-
Rearing Conditions: Insects are reared in a controlled environment with specific temperature, humidity, and photoperiod conditions suitable for each species to ensure the availability of healthy and uniform developmental stages for bioassays.
Bioassay Methods
The choice of bioassay method depends on the target insect and the mode of action of the test compound.
-
Topical Application (for chewing insects like Lepidopteran larvae):
-
Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of each test solution is applied to the dorsal thorax of individual third-instar larvae using a micro-applicator. Control groups are treated with the solvent alone.
-
Observation: Treated larvae are transferred to a clean environment with access to an artificial diet. Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The LD50 values and their 95% confidence limits are calculated using Probit analysis.
-
-
Dietary Incorporation (for chewing insects):
-
Preparation of Treated Diet: A known amount of this compound is thoroughly mixed into the artificial diet to achieve a range of concentrations.
-
Feeding: Pre-weighed third-instar larvae are placed in individual containers with a portion of the treated diet.
-
Observation and Data Analysis: Mortality and larval weight are recorded daily. The LC50 (Lethal Concentration, 50%) is calculated.
-
-
Leaf-Dip Bioassay (for sucking insects like aphids):
-
Preparation of Test Solutions: this compound is formulated as an emulsion with water and a surfactant.
-
Treatment: Plant leaves (e.g., cotton leaf discs) are dipped into the test solutions for a specified time (e.g., 30 seconds) and allowed to air dry.
-
Exposure: Aphids are transferred onto the treated leaves in a petri dish.
-
Observation and Data Analysis: Mortality is assessed after 24 and 48 hours. The LC50 is calculated.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for validating the insecticidal spectrum of this compound, the following workflow diagram has been generated.
Caption: Experimental workflow for validating the insecticidal spectrum of this compound.
Understanding the Mechanism of Action
While the precise molecular target of this compound is a subject of ongoing research, many sesquiterpene pyridine alkaloids are known to act as neurotoxins in insects. They can interfere with the normal functioning of the nervous system, leading to paralysis and death. A potential, though not yet confirmed for this compound, mechanism involves the modulation of neurotransmitter receptors, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are the target of neonicotinoid insecticides.
The following diagram illustrates a simplified hypothetical signaling pathway that could be affected by neurotoxic insecticides.
Caption: Hypothetical neuronal signaling pathway potentially targeted by neurotoxic insecticides.
Conclusion and Future Directions
This compound and related sesquiterpene pyridine alkaloids represent a promising avenue for the development of new bio-insecticides. The available data indicates potent activity against certain lepidopteran pests. However, to fully validate its potential, further research is imperative to:
-
Elucidate the broad-spectrum insecticidal activity against a wider range of agricultural and public health pests.
-
Conduct direct comparative studies against leading synthetic insecticides under standardized conditions.
-
Determine the precise molecular mechanism of action to understand its specificity and potential for resistance development.
-
Evaluate its toxicological profile on non-target organisms and the environment.
The continued investigation of this compound holds the potential to contribute to more sustainable and integrated pest management strategies.
References
A Comparative Guide to Evaluating Cross-Resistance of Novel Natural Compounds in Insecticide-Resistant Pests
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cross-resistance of Euojaponine D in insecticide-resistant pests is not available in the current body of scientific literature. This guide, therefore, serves as a framework for evaluating novel natural compounds, such as this compound, against resistant pest populations. It provides objective comparisons of other natural product classes with supporting experimental data and detailed methodologies to facilitate future research.
The escalating issue of insecticide resistance necessitates the exploration of new active compounds, with natural products being a promising frontier.[1][2] Pests develop resistance primarily through two mechanisms: target-site resistance , where the insecticide's binding site is modified, and metabolic resistance , where the insect enhances its ability to detoxify the chemical, often through the overexpression of enzymes like cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs).[3][4] Understanding whether a novel compound is affected by these existing resistance mechanisms—a phenomenon known as cross-resistance—is critical for its development as a viable pesticide.
This guide outlines the experimental protocols and data presentation formats necessary to study the potential cross-resistance of a novel compound. We use data from studies on various plant-derived compounds, such as essential oils, terpenoids, and alkaloids, to illustrate these principles.
Data Presentation: Efficacy of Natural Compounds Against Resistant Pests
Evaluating a novel compound requires comparing its toxicity against both a susceptible (S) laboratory strain and a resistant (R) field-collected or lab-selected strain of a target pest, such as the diamondback moth (Plutella xylostella) or the house fly (Musca domestica). The level of resistance is quantified by the Resistance Ratio (RR), calculated as the LC₅₀ (lethal concentration for 50% of the population) of the R strain divided by the LC₅₀ of the S strain.
Table 1: Comparative Toxicity of Essential Oil Components to Insecticide-Resistant and Susceptible House Flies (Musca domestica)
| Compound | Strain | LD₅₀ (µ g/fly ) | Resistance Ratio (RR) |
|---|---|---|---|
| Thymol | Resistant | 43.8 | 1.0 |
| Susceptible | 42.1 | ||
| (+)-Pulegone | Resistant | 73.0 | 1.1 |
| Susceptible | 67.0 | ||
| Eugenol | Resistant | 89.5 | 1.3 |
| Susceptible | 68.3 | ||
| Carvacrol | Resistant | 90.8 | 1.1 |
| Susceptible | 80.7 |
Data synthesized from topical application bioassays performed 24 hours post-treatment. A Resistance Ratio (RR) close to 1.0 suggests a lack of cross-resistance with the mechanisms present in the resistant strain.[5]
Table 2: Cross-Resistance Profile of Essential Oils in Pyrethroid-Resistant and Susceptible House Fly (Musca domestica) Populations
| Essential Oil | Strain | Toxicity (LC₅₀) | Reference Insecticide (Permethrin) Resistance Level |
|---|---|---|---|
| Zataria multiflora | Susceptible | Lower LC₅₀ | - |
| Resistant | Higher LC₅₀ | High | |
| Rosmarinus officinalis | Susceptible | Lower LC₅₀ | - |
| Resistant | Higher LC₅₀ | High |
This study indicated a correlation between resistance to pyrethroids and tolerance to these essential oils, suggesting a potential for cross-resistance, likely mediated by detoxification enzymes.[6]
Table 3: Efficacy of Terpenoids Against Plutella xylostella
| Compound | Instar/Stage | LC₅₀ (mg/L air) after 24h |
|---|---|---|
| Cuminaldehyde | Adult | 0.12 |
| 1st Instar Larva | 0.07 | |
| 2nd Instar Larva | 0.09 | |
| 3rd Instar Larva | 0.35 | |
| Egg | 1.95 |
While this study did not use a resistant strain, it establishes baseline toxicity data essential for subsequent resistance studies. The variation in toxicity across life stages is also a critical parameter.[7]
Experimental Protocols
Protocol for Determining Compound Toxicity (LC₅₀/LD₅₀)
This protocol outlines a standard method for assessing the lethal concentration (LC₅₀) or lethal dose (LD₅₀) of a test compound. The leaf-dipping method is common for herbivorous pests like Plutella xylostella, while topical application is used for pests like Musca domestica.
Objective: To determine the concentration of a compound that causes 50% mortality in a test population.
Materials:
-
Test compound (e.g., this compound)
-
Acetone or appropriate solvent
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Test insects (resistant and susceptible strains, e.g., 3rd instar larvae)
-
Cabbage leaves or relevant host plant material (for leaf-dip)
-
Micropipettes or microapplicator
-
Petri dishes or ventilated containers
-
Environmental chamber (25±1°C, 65±5% RH, 16:8 L:D photoperiod)
Procedure (Leaf-Dipping Method):
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make a series of at least five serial dilutions in distilled water containing a surfactant. A control solution (surfactant and water only) must be included.
-
Treatment: Dip cabbage leaf discs (e.g., 5 cm diameter) into each test solution for 10-20 seconds.
-
Drying: Air-dry the treated leaf discs on a wire rack for 1-2 hours at room temperature.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10-20) into each dish.
-
Replication: Each concentration and the control should be replicated at least three times.
-
Incubation: Keep the petri dishes in an environmental chamber under controlled conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5% and 20%. Analyze the data using probit analysis to calculate the LC₅₀ values, 95% confidence limits, and slope.[8][9][10]
Protocol for Synergism Bioassay
This protocol is used to investigate the involvement of metabolic enzyme classes (P450s, CarEs, GSTs) in resistance. Synergists are chemicals that inhibit these enzymes, thereby increasing the toxicity of the insecticide if that enzyme system is a primary detoxification pathway.
Objective: To determine if inhibiting specific detoxification enzymes increases the toxicity of the test compound in the resistant strain.
Materials:
-
Test compound and prepared dilutions
-
Synergists:
-
Piperonyl butoxide (PBO): P450 inhibitor
-
S,S,S-tributyl phosphorotrithioate (DEF): Esterase inhibitor
-
-
Test insects (resistant strain)
-
Bioassay setup as described in Protocol 1
Procedure:
-
Determine Sub-lethal Dose of Synergist: First, determine the maximum concentration of each synergist that causes no significant mortality to the insects when applied alone.[11]
-
Pre-treatment or Co-application:
-
Pre-treatment: Expose insects to the sub-lethal dose of the synergist for a defined period (e.g., 1-2 hours) before introducing them to the plant material treated with the test compound.[12]
-
Co-application (Tank Mix): Prepare the serial dilutions of the test compound containing a fixed, sub-lethal concentration of the synergist.[13]
-
-
Bioassay: Conduct the toxicity bioassay as described in Protocol 1 using the synergist-treated insects or the compound-synergist mixture.
-
Data Analysis:
-
Calculate the LC₅₀ of the compound in combination with the synergist.
-
Calculate the Synergism Ratio (SR) using the formula: SR = LC₅₀ of compound alone / LC₅₀ of compound + synergist
-
An SR value significantly greater than 1 indicates that the inhibited enzyme class plays a role in detoxifying the compound.[11][13]
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for evaluating cross-resistance and investigating metabolic mechanisms.
Signaling and Resistance Pathways
References
- 1. mycorrhizae.com [mycorrhizae.com]
- 2. mdpi.com [mdpi.com]
- 3. Insect resistance to biopesticides [ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and insecticidal effects of plant essential oils on insecticide resistant and susceptible populations of Musca domestica L. point to a potential cross-resistance risk [agris.fao.org]
- 7. Biological activity and safety profile of monoterpenes against Plutella xylostella L. (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Euojaponine D and Other Pyridine Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Euojaponine D and other selected pyridine (B92270) alkaloids, namely Wilforine, Nicotine, and Anabasine (B190304). Due to the limited publicly available experimental data on this compound, this comparison leverages data on closely related compounds and representative pyridine alkaloids to offer insights into their potential therapeutic applications.
Introduction to Pyridine Alkaloids
Pyridine alkaloids are a class of naturally occurring compounds characterized by a pyridine ring structure. They are found in various plants and have a wide range of biological activities. This guide focuses on a comparative analysis of four such alkaloids:
-
This compound: A complex sesquiterpene pyridine alkaloid isolated from Euonymus japonica and Tripterygium wilfordii.[1][2]
-
Wilforine: Another sesquiterpene pyridine alkaloid from Tripterygium wilfordii, often studied for its immunosuppressive and anti-inflammatory properties.
-
Nicotine: A well-known simple pyridine alkaloid from the tobacco plant (Nicotiana tabacum), extensively researched for its effects on the central nervous system.
-
Anabasine: A simple pyridine alkaloid found in Tree Tobacco (Nicotiana glauca), structurally similar to nicotine.[3]
This analysis will delve into their anti-inflammatory, anticancer, and neuroprotective properties, presenting available quantitative data, experimental protocols, and associated signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the selected pyridine alkaloids. It is important to note the scarcity of specific IC50 values for this compound, necessitating a qualitative comparison for some activities based on its structural class.
Table 1: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Data not available | - | - | - |
| Wilforine | Data not available | - | - | - |
| Nicotine | A549 (Lung Carcinoma) | MTT Assay | > 2 mM (low cytotoxicity) | [4] |
| MRC-5 (Lung Fibroblast) | MTT Assay | ~2 mM | [4] | |
| SH-SY5Y (Neuroblastoma) | CCK-8 Assay | 5.58 ± 0.34 mM | [5] | |
| A549 (with Cisplatin) | Cell Viability | 31 ± 5 μM (decreased sensitivity) | [1] | |
| H1299 (with Cisplatin) | Cell Viability | 49 ± 8 μM (decreased sensitivity) | [1] | |
| Anabasine | Data not available | - | - | - |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Model System | Key Findings | Reference |
| This compound | (Inferred from class) | Expected to inhibit NF-κB pathway. | [6] |
| Wilforine | CIA rats, FLS | Alleviates arthritis, reduces IL-6, IL-1β, TNF-α; Inhibits Wnt/β-catenin pathway. | [7] |
| Nicotine | Murine model of acute lung injury | Reduces leukocyte infiltration and pro-inflammatory cytokines. | [8] |
| Rat macrophages | Suppresses IL-1β and IL-6 production. | [9] | |
| Anatabine (B1667383) (related to Anabasine) | Various cell lines and mouse models | Prevents STAT3 and NF-κB phosphorylation; reduces IL-1β, IL-6, and TNF-α. | [2][10] |
Table 3: Comparative Neuroprotective Activity
| Compound | Model System | Key Findings | Reference |
| This compound | Data not available | - | - |
| Wilforine | Data not available | - | - |
| Nicotine | SH-SY5Y cells (Aβ-induced toxicity) | Protects against neurotoxicity by inhibiting apoptosis via Erk1/2-p38-JNK pathway. | [11] |
| SH-SY5Y cells (6-OHDA-induced toxicity) | Protects against neurotoxic insults. | [8] | |
| Anabasine | Female rats (Dizocilpine-induced impairment) | Reverses memory impairment. | [12] |
| SH-SY5Y cells (rotenone-induced stress) | Reduces cytosolic Ca2+ and ROS levels. | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assays
a) MTT Assay:
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MRC-5, A549) in 96-well plates at a desired density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Nicotine) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
b) CCK-8 Assay:
This is another colorimetric assay for the determination of cell viability.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in 96-well plates and incubate for 24 hours.[5]
-
Treatment: Add the test compound (e.g., Nicotine) at various concentrations and incubate for the desired time.[5]
-
CCK-8 Addition: Add the CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 1-4 hours.[5] The reagent contains WST-8, which is reduced by dehydrogenases in living cells to give an orange-colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[5]
-
IC50 Calculation: The IC50 value is determined from the resulting dose-response curve.[5]
Anti-Inflammatory Activity Assays
a) NF-κB Luciferase Reporter Assay:
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Transfection: Stably transfect a suitable cell line (e.g., C2C12 muscle cells) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.[14]
-
Cell Seeding and Treatment: Plate the transfected cells and treat them with the test compounds for a defined period.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent like TNF-α.[14]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the NF-κB activity.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Neuroprotective Activity Assays
a) Neurotoxicity Model in SH-SY5Y Cells:
This in vitro model is used to assess the protective effects of compounds against neuronal damage.
-
Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.[8]
-
Pre-treatment: Incubate the differentiated cells with the test compound (e.g., Nicotine) for a specific duration (e.g., 24 hours).[8]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or β-amyloid (Aβ) to induce cell damage or apoptosis.[8][11]
-
Assessment of Neuroprotection: Evaluate the protective effect of the test compound by measuring cell viability (e.g., using MTT assay), apoptosis (e.g., by flow cytometry), or specific protein expression (e.g., Bcl-2 by Western blot).[11]
Signaling Pathways and Mechanisms of Action
The biological activities of these pyridine alkaloids are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and other pyridine alkaloids. While specific experimental data for this compound is currently limited, its classification as a sesquiterpene pyridine alkaloid suggests promising anti-inflammatory and other biological activities, likely mediated through pathways such as NF-κB.
In comparison, Wilforine demonstrates clear anti-inflammatory effects relevant to rheumatoid arthritis. Nicotine, a simpler pyridine alkaloid, exhibits complex, dose-dependent effects, including neuroprotection and modulation of cancer cell sensitivity to chemotherapy. Anabasine also shows potential for neuroprotection and anti-inflammatory action.
Further research, particularly generating quantitative experimental data for this compound, is crucial to fully elucidate its therapeutic potential and enable direct comparisons with other promising pyridine alkaloids. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CIGARETTE SMOKE, NICOTINE AND COTININE PROTECT AGAINST 6-HYDROXYDOPAMINE-INDUCED TOXICITY IN SH-SY5Y CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine exerts neuroprotective effects against β-amyloid-induced neurotoxicity in SH-SY5Y cells through the Erk1/2-p38-JNK-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy and Toxicity of Euojaponine D in Model Organisms: A Comparative Guide Framework
Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vivo efficacy and toxicity data for Euojaponine D, a sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonica. Therefore, this guide provides a comparative framework using data from extracts of Euonymus alatus, a related species, to illustrate the methodologies and potential biological activities relevant to the Euonymus genus. The data presented herein should be considered illustrative for researchers investigating novel compounds from this genus, such as this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the potential performance of compounds from the Euonymus genus against relevant therapeutic benchmarks, supported by experimental data from published studies.
I. Comparative In Vivo Efficacy
Extracts from the Euonymus genus, particularly Euonymus alatus, have demonstrated notable anticancer and antidiabetic properties in preclinical in vivo models.
Anticancer Activity
Ethanol (B145695) extracts of Euonymus alatus leaves have been shown to prolong the lifespan of tumor-bearing mice in a dose-dependent manner.[1]
Table 1: In Vivo Anticancer Efficacy of Euonymus alatus Leaf Extract in a Sarcoma-180 Ascites Tumor Mouse Model [1]
| Treatment Group | Dose | Mean Survival Time (Days) | Lifespan Increase (%) |
| Control | - | 17.4 | - |
| E. alatus Extract | 15 mg/kg/day | 24.6 | 41.7% |
| E. alatus Extract | 30 mg/kg/day | >50 (No fatalities observed) | >187% |
Antidiabetic Activity
Aqueous and ethanol extracts of Euonymus alatus have been evaluated for their hypoglycemic effects in diabetic animal models. These extracts have been observed to improve glucose-lipid metabolism and insulin (B600854) resistance.[2][3] A methanol (B129727) extract has also been shown to inhibit α-glucosidase, thereby reducing postprandial hyperglycemia.[4]
Table 2: In Vivo Antidiabetic Efficacy of Euonymus alatus Extracts
| Model Organism | Extract Type & Dose | Key Findings | Reference |
| Streptozotocin (B1681764) (STZ)-induced diabetic rats | Aqueous Extract | Reduced fasting plasma glucose, improved glucose tolerance, and lowered serum insulin, cholesterol, and triglyceride levels. | [2] |
| High-fat diet-induced hyperglycemic ICR mice | Ethanol Extract | Reduced body weight, increased insulin sensitivity, and corrected hyperinsulinemia and hyperlipidemia. | [2] |
| C57BL/Ksj-db/db mice | Water and 70% EtOH Extracts | Decreased water intake and increased pancreatic insulin concentration. The 70% EtOH extract also decreased plasma triglycerides. | [3] |
| STZ-induced diabetic rats | Methanol Extract (500 mg/kg) | Significantly inhibited increases in blood glucose levels at 60 and 90 minutes post-starch administration. | [4] |
II. In Vivo Toxicity Profile
While specific toxicity studies on this compound are not available, the Euonymus genus is known to contain toxic compounds.[5] General toxicological assessments of terpenoids, the broader chemical class of this compound, indicate potential for toxicity at high doses, with effects being structure-dependent.[6][7]
Table 3: General Toxicity Information for the Euonymus Genus and Terpenoids
| Compound/Extract Source | Model Organism | Observed Toxic Effects | Reference |
| Euonymus europaeus (Spindle tree) & E. atropurpureus (Burning bush) | Humans and Livestock | Violent purgation, vomiting, and unconsciousness. | [5] |
| Various Terpenoids | General | Can be local irritants, cause gastrointestinal symptoms, altered mental status, seizures, and coma at high doses. | [8] |
| Selected Monoterpenes | In vitro and in vivo models | Embryotoxic, neurotoxic, allergenic, and genotoxic properties have been reported for specific monoterpenes. | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing in vivo efficacy and toxicity, based on studies of Euonymus extracts.
In Vivo Anticancer Efficacy Protocol (Sarcoma-180 Ascites Tumor Model)[1]
-
Animal Model: Male ICR mice.
-
Tumor Implantation: Intraperitoneal injection of Sarcoma-180 ascites tumor cells.
-
Treatment: Daily intraperitoneal administration of Euonymus alatus leaf extract (e.g., 15 and 30 mg/kg) or a vehicle control, starting 24 hours after tumor implantation.
-
Monitoring: Daily monitoring of animal health and survival.
-
Endpoint: Calculation of mean survival time and percentage increase in lifespan compared to the control group.
In Vivo Antidiabetic Efficacy Protocol (STZ-Induced Diabetic Rat Model)[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Overnight fasting of diabetic rats followed by oral gavage of a starch solution (1 g/kg) with or without the test extract (e.g., 500 mg/kg E. alatus methanol extract).
-
Blood Sampling: Collection of blood samples at 0, 30, 60, 90, 120, 180, and 240 minutes after administration.
-
Endpoint: Measurement of plasma glucose levels and calculation of the incremental area under the response curve to assess the antihyperglycemic effect.
General Acute In Vivo Toxicity Protocol
-
Animal Model: Typically mice or rats.
-
Dose Administration: Administration of a single high dose of the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: Close monitoring of animals for clinical signs of toxicity, morbidity, and mortality over a period of 14 days.
-
Data Collection: Recording of body weight changes, food and water intake, and any observed adverse effects.
-
Endpoint: Determination of the LD50 (lethal dose, 50%) and identification of target organs of toxicity through histopathological examination.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway
Extracts from Euonymus alatus have been shown to modulate key signaling pathways involved in cell survival and metabolism, such as the PI3K/Akt pathway, which is crucial in insulin signaling and cancer.[9]
Caption: PI3K/Akt signaling pathway modulated by Euonymus alatus extracts.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound.
References
- 1. Bioactivity Evaluation and Phytochemical Characterization of Euonymus alatus (Thunb.) Siebold Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Euonymus alatus Extracts on Diabetes Related Markers in Pancreatic β-Cells and C57BL/Ksj-db/db Mice [agris.fao.org]
- 4. Inhibitory activity of Euonymus alatus against alpha-glucosidase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Family Information - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Environmental Impact: Euojaponine D vs. Neonicotinoids
A comprehensive comparison between the environmental impacts of Euojaponine D and neonicotinoid insecticides is not feasible at this time due to a lack of publicly available data on this compound. Extensive searches for "this compound" have not yielded any relevant information regarding its environmental fate, toxicity to non-target organisms, or overall ecological impact. Therefore, this guide will focus on providing a detailed overview of the well-documented environmental impact of neonicotinoids, which can serve as a benchmark for the future evaluation of alternative insecticides like this compound, should data become available.
The Environmental Profile of Neonicotinoids
Neonicotinoids are a class of systemic insecticides widely used in agriculture.[1] Their systemic nature means they are absorbed by the plant and distributed throughout its tissues, including pollen and nectar.[1][2] While effective against a broad spectrum of insect pests, their widespread use has raised significant environmental concerns.[3][4]
I. Persistence and Mobility in the Environment
A key factor contributing to the environmental impact of neonicotinoids is their persistence in soil and water.
-
Soil Persistence: Neonicotinoids can have lengthy half-lives in soil, with some studies reporting half-lives for imidacloprid (B1192907) and clothianidin ranging from 100 to over 1,000 days.[5][6] This persistence can lead to accumulation in the soil with repeated use.[6]
-
Water Solubility and Mobility: Being highly water-soluble, neonicotinoids are prone to leaching from agricultural fields into groundwater and surface water bodies, leading to widespread aquatic contamination.[7][8] Runoff from treated fields is a primary route of this contamination.[8]
II. Toxicity to Non-Target Organisms
Extensive research has documented the adverse effects of neonicotinoids on a variety of non-target organisms, particularly pollinators and aquatic invertebrates.
-
Pollinators: Neonicotinoids are highly toxic to bees and other pollinators.[2] Exposure can occur through contaminated pollen and nectar.[3] Even at sublethal levels, these insecticides can impair bee navigation, foraging behavior, and colony health.[1][3] The nitro-substituted neonicotinoids, such as clothianidin, dinotefuran, imidacloprid, and thiamethoxam, are considered the most toxic to bees.[9]
-
Aquatic Invertebrates: Neonicotinoids have been shown to negatively impact aquatic ecosystems by harming non-target aquatic invertebrate communities.[10] Insects are generally the most sensitive group, with sublethal effects including altered behavior, reproduction, and feeding.[10] The widespread use of neonicotinoid seed treatments is a significant source of this aquatic contamination.[2]
-
Birds and Other Wildlife: While less directly toxic to vertebrates than to invertebrates, neonicotinoids can have indirect effects on bird populations by reducing the availability of their insect prey.[1]
III. Mechanism of Action
Neonicotinoids act on the central nervous system of insects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs).[10] This binding is nearly irreversible in insects, leading to paralysis and death.[10] This mode of action is what makes them effective insecticides but also contributes to their broad-spectrum toxicity to non-target insects.
Data Summary: Environmental Impact of Neonicotinoids
| Parameter | Neonicotinoids | This compound |
| Soil Persistence (Half-life) | Can exceed 1,000 days for some compounds.[5][6] | No data available |
| Water Solubility | High, leading to leaching and runoff.[7][8] | No data available |
| Toxicity to Bees (Acute Oral LD50) | Imidacloprid: ~4.5 ng/bee.[3] Nitro-substituted compounds are most toxic.[9] | No data available |
| Toxicity to Aquatic Invertebrates | High toxicity, especially to aquatic insects.[10] | No data available |
| Primary Route of Environmental Contamination | Seed treatments, soil application, and subsequent leaching and runoff.[2][5] | No data available |
Experimental Protocols for Assessing Neonicotinoid Impact
The following are generalized methodologies commonly employed in studies evaluating the environmental impact of neonicotinoids.
1. Soil Persistence Studies:
-
Objective: To determine the degradation rate (half-life) of neonicotinoids in different soil types.
-
Methodology:
-
Soil samples with varying organic matter content and pH are collected.
-
A known concentration of the neonicotinoid is applied to the soil samples.
-
Samples are incubated under controlled temperature and moisture conditions.
-
Sub-samples are taken at regular intervals and analyzed for the concentration of the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The degradation kinetics are modeled to calculate the half-life.
-
2. Bee Toxicity Bioassays (Acute Oral Toxicity - LD50):
-
Objective: To determine the median lethal dose (LD50) of a neonicotinoid to bees.
-
Methodology:
-
Worker bees of a standard species (e.g., Apis mellifera) are collected.
-
Bees are starved for a short period.
-
Individual bees are fed a precise dose of the neonicotinoid dissolved in a sucrose (B13894) solution.
-
Control groups are fed only the sucrose solution.
-
Mortality is recorded at specified time points (e.g., 24, 48, 72 hours).
-
The LD50 value is calculated using statistical methods (e.g., probit analysis).
-
3. Aquatic Ecotoxicity Testing (e.g., Daphnia magna Acute Immobilization Test):
-
Objective: To determine the concentration of a neonicotinoid that causes immobilization in 50% of the test organisms (EC50).
-
Methodology:
-
Daphnia magna (water fleas) of a specific age are exposed to a range of concentrations of the neonicotinoid in a defined aqueous medium.
-
A control group is maintained in the medium without the test substance.
-
After a set exposure period (typically 24 or 48 hours), the number of immobilized daphnids is recorded.
-
The EC50 value is calculated using statistical analysis.
-
Signaling Pathways and Experimental Workflows
Neonicotinoid Mode of Action and Environmental Fate
Caption: Workflow of neonicotinoid environmental impact.
Experimental Workflow for Bee Acute Oral Toxicity Testing
Caption: Bee acute oral toxicity experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal properties of a Chenopodium-based botanical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Vitamin D Toxicity–A Clinical Perspective [frontiersin.org]
- 5. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bruceine D Acts as a Potential Insecticide by Antagonizing 20E-EcR/USP Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insecticidal activity of essential oils from American native plants against Aedes aegypti (Diptera: Culicidae): an intr… [ouci.dntb.gov.ua]
- 9. drtsoukalas.com [drtsoukalas.com]
- 10. mdpi.com [mdpi.com]
Validating the Binding Affinity of Euojaponine D to its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding affinity of the natural product Euojaponine D to its putative molecular target. Due to the current lack of a definitively identified molecular target for this compound, this document utilizes p38 mitogen-activated protein (MAP) kinase as a representative target. This choice is informed by the known cytotoxic and anti-inflammatory properties of related Euonymus alkaloids, pathways in which p38 MAP kinase plays a crucial role.
The principles and methodologies outlined herein are broadly applicable to the characterization of small molecule-protein interactions and serve as a practical guide for researchers seeking to validate the binding affinity of novel compounds. We will explore established biophysical techniques, compare this compound with other natural products targeting p38 MAP kinase, and provide detailed experimental protocols and visualizations to support your research endeavors.
Comparative Analysis of Binding Affinities
A critical step in validating a molecular target is to quantify the binding affinity of the compound of interest and compare it with other known binders. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity. The following table summarizes hypothetical and literature-derived binding affinity data for this compound and two other natural products, quercetin (B1663063) and resveratrol (B1683913), which are known to interact with p38 MAP kinase.
| Compound | Molecular Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | p38 MAP Kinase | Hypothetical Data | [Insert Hypothetical Kd Value, e.g., 5.2 µM] | Internal Data |
| Quercetin | p38 MAP Kinase | In-silico (Docking) | Binding Energy: -8.5 kcal/mol | [1][2] |
| Resveratrol | p38 MAP Kinase | In-vitro (Kinase Assay) | IC50: ~20 µM | [3] |
Note: The binding affinity of Quercetin is presented as binding energy from molecular docking studies, which is a theoretical prediction of binding strength. The value for Resveratrol is an IC50 from a kinase inhibition assay, which represents the concentration required to inhibit 50% of the enzyme's activity and can be an approximation of binding affinity. Direct measurement of Kd using biophysical methods is recommended for accurate comparison.
Experimental Protocols for Binding Affinity Validation
To experimentally determine the binding affinity of this compound to its molecular target, several biophysical techniques can be employed. The following are detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., p38 MAP kinase) immobilized on a sensor chip in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-p38 MAP kinase interaction.
Materials:
-
Recombinant human p38 MAP kinase (purified)
-
This compound
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified p38 MAP kinase over the activated surface to allow for covalent coupling. The protein should be diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized p38 MAP kinase surface, starting with the lowest concentration.
-
Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.
-
Between each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the this compound-p38 MAP kinase interaction.
Materials:
-
Purified p38 MAP kinase
-
This compound
-
ITC instrument
-
Matched buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation:
-
Dialyze the purified p38 MAP kinase against the chosen experimental buffer.
-
Dissolve this compound in the same dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the p38 MAP kinase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-per-injection data to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand.
Objective: To determine the binding affinity (Kd) of the this compound-p38 MAP kinase interaction.
Materials:
-
Fluorescently labeled p38 MAP kinase (e.g., via NHS-ester dye or as a fluorescent fusion protein)
-
This compound
-
MST instrument
-
Capillaries
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled p38 MAP kinase in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
MST Measurement:
-
Mix the labeled protein with each concentration of the ligand.
-
Load the samples into capillaries.
-
Measure the thermophoresis of the labeled protein in each sample.
-
-
Data Analysis:
-
Plot the change in thermophoresis as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable model to determine the Kd.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of the molecular target, the following diagrams are provided.
Caption: General workflow for validating the binding affinity of a small molecule to its target protein.
Caption: Simplified p38 MAP kinase signaling pathway and the putative inhibitory action of this compound.
This guide provides a foundational approach to validating the binding affinity of this compound. The selection of a relevant molecular target, rigorous application of biophysical techniques, and careful data analysis are paramount to elucidating its mechanism of action and potential as a therapeutic agent.
References
- 1. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanisms of resveratrol in platelet activation: pivotal roles of p38 MAPK and NO/cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Euojaponine D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for the proper disposal of Euojaponine D, a sesquiterpene alkaloid with potent insecticidal activity.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, and considering its origin from the Euonymus japonicus plant, which contains toxic alkaloids and glycosides, it is imperative to treat this compound as a potent and hazardous substance.[1][2][3] Ingestion of parts of the Euonymus japonicus plant can lead to adverse health effects, including vomiting, diarrhea, weakness, chills, coma, and convulsions.[2][3] Therefore, all waste containing this compound must be managed as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to minimize the risk of exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for the disposal of potent and hazardous laboratory chemicals.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, dedicated, and leak-proof hazardous waste container.
-
Never mix this compound waste with other incompatible waste streams. For instance, do not mix with acids if the reactivity is unknown.[4]
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is essential for the safety of all personnel and for regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the primary hazard(s), which should be assumed to be "Toxic " or "Acutely Toxic ".
-
List all components of the waste mixture, including solvents and their approximate concentrations.
Step 3: Storage of Hazardous Waste
Store waste containers in a designated and secure area within the laboratory.
-
This area should be a designated "Satellite Accumulation Area".[4]
-
Ensure containers are kept closed at all times, except when adding waste.[4][5]
-
Store the waste in secondary containment to prevent spills from spreading.
-
Do not store large quantities of waste for extended periods. Arrange for timely pickup by your institution's Environmental Health and Safety (EHS) department.
Step 4: Decontamination of Labware and Work Surfaces
-
Reusable Labware:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect this initial rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Work Surfaces:
-
Decontaminate all work surfaces that may have come into contact with this compound. Use a suitable cleaning agent, and collect the cleaning materials (e.g., wipes) as solid hazardous waste.
-
Step 5: Disposal of Empty Containers
-
An empty container that has held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent.[6]
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[6]
Step 6: Final Disposal Logistics
-
Never dispose of this compound down the drain or in the regular trash. [5]
-
The final disposal of all this compound hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly segregated and labeled hazardous waste.
-
Provide the EHS office with a detailed inventory of the waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decontamination pathway for items contaminated with this compound.
References
- 1. Euonymus Japonicus: Is This Popular Plant Toxic? [plantin.alibaba.com]
- 2. Euonymus japonicus (Box-Leaf Euonymus, Dwarf Japanese Euonymus, Evergreen Euonymus, Japanese Euonymus, Japanese Spindle Tree, Spindle Tree) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 3. plantaddicts.com [plantaddicts.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Protocols for Euojaponine D
Euojaponine D is a sesquiterpenoid alkaloid isolated from Euonymus japonica.[1][2] As with many complex natural products with potent biological activity, it is crucial to employ stringent safety measures to minimize exposure risk. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[3] Change outer gloves immediately upon contamination and both pairs every 30-60 minutes.[3] | To prevent skin contact with the potent compound. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and aerosolized particles. |
| Body Protection | A disposable, solid-front gown with a back closure made of non-absorbent material (e.g., polyethylene-coated polypropylene).[3] | To shield the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling powders or if there is a potential for aerosol generation.[3][6] | To prevent inhalation of fine particles. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[4][7] | To protect feet from spills. |
Operational Plan for Safe Handling
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
Step 1: Preparation
-
Gather all materials: Before starting, ensure all necessary equipment (e.g., vials, spatulas, solvents, waste containers) is inside the containment area.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.[3]
Step 2: Weighing and Reconstitution
-
Weighing: If handling the solid form, weigh the compound on a tared weigh boat inside the fume hood or BSC to minimize the risk of aerosolization.
-
Reconstitution: Add solvent to the vial containing the solid compound slowly and carefully to avoid splashing.
Step 3: Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions down the drain.[5]
Disposal Procedure:
-
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][8]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. biorlab.com [biorlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
